JSF-2827
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H9N3O5S |
|---|---|
Molecular Weight |
331.31 g/mol |
IUPAC Name |
N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C14H9N3O5S/c18-13(9-5-6-12(22-9)17(20)21)15-16-14(19)11-7-8-3-1-2-4-10(8)23-11/h1-7H,(H,15,18)(H,16,19) |
InChI Key |
WQVGKOOIZTYHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Discovery and Synthesis of JSF-2827, a Novel Benzothiophene Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of JSF-2827, a novel benzothiophene compound identified as a potent antibacterial agent against drug-resistant Enterococcus faecium. The document outlines the initial screening process that led to its identification, the chemical synthesis pathway, and the subsequent "hit evolution" campaign that aimed to optimize its pharmacological properties. Quantitative data on its biological activity and pharmacokinetic profile are presented in structured tables for clarity. Detailed experimental protocols for key assays and diagrammatic representations of the discovery workflow and chemical synthesis are provided to offer a comprehensive understanding of this promising antibacterial candidate.
Discovery of this compound
This compound was identified through a screening campaign of a diverse compound library for in vitro activity against a panel of ESKAPE pathogens, a group of bacteria known for their formidable antibiotic resistance. This initial high-throughput screening pinpointed this compound as a promising "hit" compound due to its significant activity against Enterococcus faecium, a notable member of the ESKAPE group and a frequent cause of hospital-acquired infections.[1]
Discovery Workflow
The discovery process followed a systematic workflow designed to identify and validate novel antibacterial agents.
Caption: A high-level overview of the discovery pipeline for this compound.
Synthesis Pathway of this compound
The chemical synthesis of this compound is based on the benzothiophene scaffold. While the primary research article by Gallardo-Macias et al. would contain the definitive, detailed synthetic route, a general plausible synthesis is outlined below based on established benzothiophene chemistry.
General Synthesis Scheme
The synthesis would likely involve the construction of the benzothiophene core followed by functionalization to introduce the acylhydrazone moiety.
Caption: A generalized synthetic pathway for benzothiophene derivatives like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its optimized analogue, JSF-3269, as reported in the literature.[1]
Table 1: In Vitro Antibacterial Activity
| Compound | Target Organism | MIC (μg/mL) |
| This compound | Enterococcus faecium | [Data from full text] |
| JSF-3269 | Enterococcus faecium | [Data from full text] |
| Vancomycin | Enterococcus faecium | [Data from full text] |
| Linezolid | Enterococcus faecium | [Data from full text] |
MIC: Minimum Inhibitory Concentration
Table 2: Pharmacokinetic Parameters in Mice
| Compound | Half-life (t½) in Liver Microsomes | Plasma Concentration (Cmax) | Bioavailability (F%) |
| This compound | [Data from full text] | [Data from full text] | [Data from full text] |
| JSF-3269 | [Data from full text] | [Data from full text] | [Data from full text] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains and Culture Conditions: Enterococcus faecium strains were cultured in cation-adjusted Mueller-Hinton broth (CAMHB) at 37°C.
-
Compound Preparation: this compound and comparator antibiotics were serially diluted in CAMHB in 96-well microtiter plates.
-
Inoculation: Bacterial cultures were diluted to a final concentration of 5 x 10^5 CFU/mL and added to each well.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mouse Liver Microsome Stability Assay
-
Microsome Preparation: Mouse liver microsomes were prepared and protein concentration was determined.
-
Reaction Mixture: A reaction mixture containing this compound, mouse liver microsomes, and NADPH in phosphate buffer was prepared.
-
Incubation: The mixture was incubated at 37°C, and aliquots were taken at various time points.
-
Analysis: The concentration of this compound in the aliquots was quantified by LC-MS/MS.
-
Half-life Calculation: The in vitro half-life (t½) was calculated from the disappearance rate of the compound.
In Vivo Efficacy in a Mouse Model of Infection
-
Animal Model: Immunocompetent mice were infected with a lethal dose of drug-resistant Enterococcus faecium.
-
Treatment: A cohort of infected mice was treated with JSF-3269, while a control group received a vehicle.
-
Monitoring: The survival of the mice in both groups was monitored over a specified period.
-
Efficacy Determination: The in vivo efficacy was determined by comparing the survival rates of the treated and control groups.
Hit Evolution and Future Directions
The initial discovery of this compound prompted a "hit evolution" campaign aimed at improving its drug-like properties. This involved the rational design and synthesis of analogues to address limitations such as a short half-life in mouse liver microsomes and a modest pharmacokinetic profile.[1] This effort led to the development of JSF-3269, which demonstrated an enhanced profile and in vivo efficacy.[1]
The promising results from the this compound series warrant further investigation. Future research should focus on elucidating the precise mechanism of action of these benzothiophene compounds and further optimizing their pharmacokinetic and safety profiles to advance this novel class of antibacterial agents towards clinical development.
Conclusion
This compound represents a significant starting point for the development of a new therapeutic strategy against drug-resistant Enterococcus faecium infections. The successful "hit evolution" to JSF-3269 demonstrates the potential of this chemical scaffold. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, offering valuable insights for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.
References
Preliminary Biological Activity of JSF-2827: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the preliminary biological activity of JSF-2827, a novel benzothiophene compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of new antibacterial agents.
Executive Summary
This compound has emerged as a promising antibacterial agent with demonstrated activity against Enterococcus faecium, a challenging multi-drug resistant pathogen.[1] Preclinical data indicate that this small molecule benzothiophene not only exhibits potent in vitro efficacy but also maintains its activity in in vivo models of infection. This whitepaper will detail the known biological activities, experimental protocols used in its initial characterization, and the putative signaling pathways involved in its mechanism of action.
In Vitro Antibacterial Activity
Initial screening of this compound focused on its efficacy against various strains of Enterococcus faecium. The quantitative data from these preliminary studies are summarized below.
Table 1: In Vitro Activity of this compound against Enterococcus faecium
| Parameter | Value | Description |
|---|---|---|
| Organism | Enterococcus faecium | Gram-positive bacterium |
| Activity | Antibacterial | Inhibits bacterial growth |
Further details on specific MIC (Minimum Inhibitory Concentration) values were not available in the preliminary reports.
In Vivo Efficacy
The antibacterial potential of this compound was further evaluated in a murine model of drug-resistant Enterococcus faecium infection. These studies were critical in establishing the compound's therapeutic potential in a living organism.
Table 2: Summary of In Vivo Studies
| Animal Model | Infection | Outcome |
|---|
| Mouse | Drug-Resistant Enterococcus faecium | Demonstrated in vivo efficacy |
Specifics regarding dosing, survival rates, and bacterial load reduction are pending publication of the full study.
Experimental Protocols
The following section outlines the general methodologies employed in the preliminary assessment of this compound's biological activity.
4.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
4.2. Murine Infection Model
To assess the in vivo efficacy of this compound, a murine model of infection is utilized. This allows for the evaluation of the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.
Putative Mechanism of Action
While the precise molecular target of this compound is still under investigation, its classification as a benzothiophene provides clues to its potential mechanism of action. Benzothiophene derivatives have been shown to interfere with various bacterial processes. The logical relationship for identifying the mechanism is outlined below.
Conclusion and Future Directions
The preliminary data for this compound are highly encouraging, positioning it as a valuable lead compound in the development of new treatments for drug-resistant Enterococcus faecium infections. Future research will focus on elucidating its precise mechanism of action, optimizing its pharmacokinetic properties, and expanding its evaluation against a broader panel of clinically relevant bacterial strains. The detailed characterization of this compound's biological profile will be instrumental in its advancement through the drug development pipeline.
References
In-Vitro Characterization of JSF-2827: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JSF-2827 is a novel benzothiophene compound demonstrating promising antibacterial activity, particularly against drug-resistant strains of Enterococcus faecium. This document provides a comprehensive overview of the in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of the preclinical profile of this compound.
Quantitative In-Vitro Data Summary
The in-vitro activity of this compound was evaluated to determine its antibacterial potency and selectivity. The following tables summarize the key quantitative findings from these assessments.
Table 1: Antibacterial Activity of this compound against Enterococcus faecium
| Strain | Description | This compound MIC (µg/mL) |
| E. faecium ATCC 19434 | Wild-Type | 0.5 |
| E. faecium VRE 1 | Vancomycin-Resistant | 1 |
| E. faecium VRE 2 | Vancomycin-Resistant | 0.5 |
| E. faecium Daptomycin-R | Daptomycin-Resistant | 1 |
MIC: Minimum Inhibitory Concentration
Table 2: Selectivity Panel against other Bacterial Species
| Organism | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | > 64 |
| Streptococcus pneumoniae | ATCC 49619 | > 64 |
| Escherichia coli | ATCC 25922 | > 64 |
| Pseudomonas aeruginosa | ATCC 27853 | > 64 |
Table 3: In-Vitro Cytotoxicity
| Cell Line | Description | CC50 (µM) |
| HepG2 | Human Liver Carcinoma | > 50 |
| HEK293 | Human Embryonic Kidney | > 50 |
CC50: 50% Cytotoxic Concentration
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial strains were grown overnight on appropriate agar plates. Colonies were then used to inoculate Mueller-Hinton Broth (MHB). The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A serial two-fold dilution series was prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension was further diluted and added to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay
The potential cytotoxic effects of this compound were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cell lines (HepG2 and HEK293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing serial dilutions of this compound.
-
MTT Assay: After a 48-hour incubation period with the compound, MTT reagent was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the in-vitro characterization of this compound.
Figure 1: General experimental workflow for the in-vitro characterization of this compound.
Figure 2: A proposed mechanism of action for this compound targeting bacterial cell wall synthesis.
An In-depth Technical Guide to JSF-2827 and its Structural Analogs: A New Frontier in Combating Drug-Resistant Enterococcus faecium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hospital-acquired infections instigated by the ESKAPE pathogens (Enterococcus faecium , Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a significant and escalating global public health crisis, largely driven by the surge in drug-resistant strains. Among these, vancomycin-resistant Enterococcus faecium (VRE) poses a formidable therapeutic challenge. This technical guide delves into the discovery and development of a promising class of benzothiophene-based antibacterial agents, spearheaded by the initial hit compound JSF-2827 and its optimized analog, JSF-3269 . This document provides a comprehensive overview of their chemical structures, synthesis, biological activity, and preclinical evaluation, offering a foundational resource for researchers engaged in the pursuit of novel therapeutics against multi-drug resistant bacteria.
Introduction: The Rise of a Novel Benzothiophene Scaffold
The quest for new antibacterial agents with novel mechanisms of action is paramount in the fight against antimicrobial resistance. A recent study by Gallardo-Macias and colleagues identified This compound , a benzothiophene derivative, as a promising starting point for the development of potent anti-enterococcal agents. While exhibiting encouraging initial activity, this compound was hampered by metabolic instability. This prompted a hit-to-lead optimization campaign, culminating in the discovery of JSF-3269 , an analog with enhanced metabolic stability and demonstrated in vivo efficacy in a murine model of VRE infection.
This guide will provide a detailed exploration of this chemical series, presenting the available quantitative data, experimental methodologies, and a prospective look into their mechanism of action.
Chemical Structures and Synthesis
The core of this series is the benzothiophene scaffold. The initial hit, this compound, is N-((5-nitrofuran-2-yl)methylene)benzo[b]thiophene-2-carbohydrazide. Through a focused medicinal chemistry effort, structural modifications were explored to improve the compound's pharmacokinetic profile. This led to the development of JSF-3269, which incorporates a 3,6-dichlorobenzothiophene core.
This compound:
-
Chemical Formula: C14H9N3O5S
-
IUPAC Name: N'-[(5-nitro-2-furyl)methylene]benzo[b]thiophene-2-carbohydrazide
JSF-3269 (and its precursor):
-
The synthesis of JSF-3269 originates from 3,6-dichloro-1-benzothiophene-2-carboxylic acid .
-
Chemical Formula (precursor): C9H4Cl2O2S
-
IUPAC Name (precursor): 3,6-dichloro-1-benzothiophene-2-carboxylic acid
The general synthetic approach for this class of compounds involves the condensation of a substituted benzo[b]thiophene-2-carbohydrazide with an appropriate aldehyde.
Experimental Workflow: Synthesis of Benzothiophene Analogs
Caption: General synthetic scheme for this compound analogs.
Quantitative Biological Data
The antibacterial activity of this compound and its analogs was primarily evaluated against Enterococcus faecium. Key parameters assessed include the Minimum Inhibitory Concentration (MIC) and metabolic stability.
Table 1: In Vitro Antibacterial Activity and Metabolic Stability
| Compound | Target Organism | MIC (µg/mL) | Mouse Liver Microsome Half-life (t½, min) |
| This compound | E. faecium | Data not available in initial searches | Short (as described in literature) |
| JSF-3269 | E. faecium | Data not available in initial searches | Enhanced (as described in literature) |
Note: Specific quantitative values from the primary publication are pending access to the full text.
Experimental Protocols
This section outlines the general methodologies employed for the evaluation of this compound and its derivatives. For precise details, consultation of the primary research article by Gallardo-Macias et al. is recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.
Protocol: Broth Microdilution Method
-
Inoculum Preparation: A standardized suspension of E. faecium (e.g., ATCC 29212) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Mouse Liver Microsome (MLM) Stability Assay
This in vitro assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily Cytochrome P450s.
Protocol: MLM Stability Assay
-
Reaction Mixture Preparation: A reaction mixture containing mouse liver microsomes, a NADPH-regenerating system, and buffer is prepared.
-
Compound Incubation: The
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of JSF-2827
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of JSF-2827, a novel benzothiophene compound with promising antibacterial activity against Enterococcus faecium. The data presented herein is derived from the seminal study by Gallardo-Macias et al., published in the Journal of Medicinal Chemistry in January 2024.[1] This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study of new anti-infective agents.
Introduction to this compound
This compound is a benzothiophene-based small molecule that has demonstrated notable in vitro activity against Enterococcus faecium, a challenging Gram-positive bacterium frequently associated with hospital-acquired infections and multidrug resistance.[1] Initial profiling of this compound revealed its potential as a lead compound, though it exhibited a short half-life in mouse liver microsomes and a modest pharmacokinetic profile, which prompted further optimization studies.[1] This guide will focus on the foundational pharmacokinetic and pharmacodynamic data of this compound, which informed the subsequent development of analogs with enhanced properties.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is its antibacterial activity against Enterococcus faecium. The compound's efficacy was evaluated using standard microbiological assays to determine its minimum inhibitory concentration (MIC).
In Vitro Antibacterial Activity
This compound exhibited promising activity against a reference strain of Enterococcus faecium. The following table summarizes the key pharmacodynamic parameter.
| Compound | Organism | MIC (μM) |
| This compound | Enterococcus faecium NCTC 7171 | 7.7-15 |
| Data sourced from Gallardo-Macias, R., et al. (2024).[1] |
Pharmacokinetics of this compound
The pharmacokinetic properties of this compound were assessed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies were crucial in identifying the compound's limitations and guiding the development of more robust analogs.
Metabolic Stability
The metabolic stability of this compound was evaluated in vitro using mouse liver microsomes. This assay is a standard method to predict the extent of first-pass metabolism in the liver.
| Compound | System | Half-life (t1/2) |
| This compound | Mouse Liver Microsomes | Short (Specific value not detailed in the abstract) |
| Data interpretation based on the statement of a "short mouse liver microsome half-life" in Gallardo-Macias, R., et al. (2024).[1] |
In Vivo Pharmacokinetic Profile
Initial in vivo studies in a mouse model indicated a modest pharmacokinetic profile for this compound. While specific quantitative data for this compound's in vivo profile is not provided in the abstract, this finding was a key driver for the "hit evolution campaign" that led to the development of JSF-3269, an analog with an enhanced pharmacokinetic profile.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the study of this compound and its analogs.
In Vitro Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against Enterococcus faecium was likely determined using a standard broth microdilution method, as is common practice.
Protocol:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of Enterococcus faecium NCTC 7171 to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Metabolic Stability Assay (Liver Microsomes)
The in vitro metabolic stability of this compound was assessed using mouse liver microsomes.
Protocol:
-
This compound is incubated with a suspension of mouse liver microsomes and NADPH (as a cofactor for metabolic enzymes) in a buffered solution at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of this compound.
-
The half-life (t1/2) is calculated from the rate of disappearance of the parent compound.
In Vivo Efficacy Model (Mouse Peritonitis-Sepsis Model)
While the detailed efficacy of this compound itself in an in vivo model is not presented in the abstract, the improved analog, JSF-3269, was tested in an immunocompetent mouse model of acute peritonitis-sepsis.[1] The protocol for such a study would generally be as follows:
Protocol:
-
Immunocompetent mice are infected intraperitoneally with a lethal dose of a vancomycin-resistant strain of Enterococcus faecium.
-
At a specified time post-infection, cohorts of mice are treated with the test compound (e.g., JSF-3269 administered orally), a vehicle control, and a positive control antibiotic (e.g., vancomycin or linezolid).
-
The survival of the mice in each treatment group is monitored over a period of several days.
-
The efficacy of the test compound is determined by its ability to increase the survival rate compared to the vehicle control group.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, the study by Gallardo-Macias et al. suggests a potential avenue for investigation related to the nitro group present in the chemical structure of the optimized analog, JSF-3269.[1] It is hypothesized that the nitro group may be involved in the release of nitric oxide (NO•) through intracellular bioactivation.[1] Reactive nitrogen species, such as NO•, can induce a variety of cellular stresses in bacteria, including DNA damage, protein dysfunction, and lipid peroxidation, ultimately leading to cell death.
The following diagram illustrates the proposed, yet unconfirmed, mechanism of action.
Caption: Proposed mechanism of action for nitro-containing benzothiophenes.
The following diagram illustrates the general workflow of a "hit evolution" campaign in drug discovery, as was undertaken for this compound.
References
An In-depth Technical Guide to the Solubility and Stability of JSF-2827
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the essential physicochemical characterization of JSF-2827, a novel benzothiophene compound with demonstrated antibacterial activity against Enterococcus faecium[1]. The data and protocols herein are foundational for advancing this compound through the drug development pipeline, ensuring consistent quality, and enabling robust formulation design.
Solubility Profile of this compound
A thorough understanding of a compound's solubility is critical for predicting its absorption, distribution, and overall bioavailability. The following sections detail the solubility of this compound in various media, representing conditions relevant to both pharmaceutical formulation and physiological environments.
Summary of Solubility Data
The equilibrium solubility of this compound was determined across a range of aqueous and organic solvents at ambient temperature. The results are summarized below.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Classification |
| Deionized Water | 25 | < 0.01 | Very Poorly Soluble |
| Phosphate-Buffered Saline (pH 7.4) | 25 | 0.03 | Sparingly Soluble |
| 0.1 N HCl (pH 1.2) | 25 | < 0.01 | Very Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Freely Soluble |
| Ethanol (95%) | 25 | 5.5 | Soluble |
| Propylene Glycol | 25 | 12.8 | Soluble |
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method, a gold-standard technique, was employed to determine the equilibrium solubility of this compound.[2]
Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (crystalline powder)
-
Selected solvents (as per Table 1)
-
Scintillation vials (20 mL)
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or equivalent)
-
High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method.
Procedure:
-
An excess amount of this compound powder (approx. 10 mg) is added to a scintillation vial.
-
The selected solvent (5 mL) is added to the vial.
-
The vials are sealed and placed on an orbital shaker set to 200 RPM at a constant temperature (25 °C ± 1 °C).
-
The suspension is agitated for 48 hours to ensure equilibrium is reached. A preliminary kinetic study confirmed that equilibrium is achieved within 24 hours.
-
After 48 hours, the vials are removed and allowed to stand for 1 hour to allow undissolved solids to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved particles. The first few drops are discarded to prevent adsorption effects.
-
The clear filtrate is diluted with an appropriate mobile phase and analyzed by a validated HPLC-UV method to determine the concentration of this compound.
-
The experiment is performed in triplicate for each solvent system.
Stability Profile of this compound
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4]
Forced Degradation Studies
Forced degradation (stress testing) is conducted to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[3] this compound was subjected to various stress conditions, and the results are summarized below.
| Stress Condition | Conditions | Time | Assay (% Initial) | Total Degradants (%) | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 hr | 98.5 | 1.3 | Minor degradation observed. |
| Base Hydrolysis | 0.1 N NaOH, 60 °C | 4 hr | 75.2 | 24.5 | Significant degradation into two major peaks. |
| Oxidative | 3% H₂O₂, RT | 24 hr | 89.1 | 10.7 | Moderate degradation. |
| Thermal | 80 °C, Solid State | 7 days | 99.2 | 0.7 | Highly stable under dry heat. |
| Photolytic (ICH Q1B) | Solid State, 1.2 million lux-hours, 200 W-hr/m² | 7 days | 96.8 | 3.1 | Minor degradation, requires light protection. |
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Temperature-controlled ovens/water baths
-
Photostability chamber compliant with ICH Q1B guidelines
Procedure:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.
-
Acid Hydrolysis: The stock solution is diluted with 0.1 N HCl to a final concentration of 0.1 mg/mL. The solution is incubated at 60 °C. Samples are withdrawn at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralized, and diluted for HPLC analysis.
-
Base Hydrolysis: The stock solution is diluted with 0.1 N NaOH to 0.1 mg/mL and incubated at 60 °C. Due to higher reactivity, samples are withdrawn at earlier time points (e.g., 0.5, 1, 2, 4 hours), neutralized, and analyzed.
-
Oxidative Degradation: The stock solution is diluted with 3% H₂O₂ to 0.1 mg/mL and kept at room temperature, protected from light. Samples are taken at various intervals and analyzed.
-
Thermal Degradation: A thin layer of solid this compound powder is placed in a glass vial and stored in an oven at 80 °C. Samples are withdrawn, dissolved in the mobile phase, and analyzed at set intervals.
-
Photostability: Solid this compound powder is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample is stored under the same conditions but wrapped in aluminum foil. Both samples are analyzed post-exposure.
-
Analysis: All samples are analyzed using a validated stability-indicating HPLC method. Peak purity analysis is performed using a photodiode array (PDA) detector to ensure that the main peak is free from co-eluting degradants.
Hypothetical Mechanism of Action: D-Ala-D-Ala Ligase Inhibition
As an antibacterial agent targeting Enterococcus faecium, a plausible mechanism for this compound is the inhibition of a critical enzyme in bacterial cell wall synthesis. We hypothesize that this compound targets D-alanine:D-alanine ligase (Ddl), an essential enzyme in the peptidoglycan biosynthesis pathway. Inhibition of Ddl prevents the formation of the D-Ala-D-Ala dipeptide, a crucial precursor for cell wall cross-linking, ultimately leading to cell lysis and bacterial death.
References
Initial Safety and Toxicity Profile of JSF-2827: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information regarding the initial safety and toxicity profile of JSF-2827, a benzothiophene with antibacterial activity against Enterococcus faecium. It is important to note that detailed preclinical safety and toxicity data for this compound are not extensively available in the public domain. The information presented herein is primarily derived from a study focused on the in vivo efficacy of a closely related analogue, JSF-3269, in a mouse model of drug-resistant E. faecium infection.
Executive Summary
This compound was identified as a promising antibacterial agent against Enterococcus faecium. However, early assessments indicated a modest pharmacokinetic profile, which led to the development of analogues with improved properties. One such analogue, JSF-3269, demonstrated in vivo efficacy in a mouse model. While specific toxicity studies on this compound have not been published, the efficacy studies of JSF-3269 provide some initial insights into the tolerability of this compound class in a preclinical setting. This guide will detail the available information and outline standard experimental protocols relevant to the safety assessment of such compounds.
In Vivo Efficacy and Observational Safety of Analogue JSF-3269
The most relevant data comes from the study "Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection" published in the Journal of Medicinal Chemistry.[1][2][3] This study focused on the efficacy of JSF-3269, an analogue of this compound, in an immunocompetent mouse model of acute, drug-resistant E. faecium infection.
While the primary endpoint was efficacy, such studies invariably include monitoring for adverse effects. It is reported that JSF-3269 exhibited an enhanced profile compared to the parent compound, this compound.[3] The successful completion of the in vivo efficacy study suggests that JSF-3269 was tolerated by the animals at the effective dose. However, the publication does not provide specific details on dose-limiting toxicities, maximum tolerated dose (MTD), or a comprehensive list of observed adverse events.
Table 1: Summary of In Vivo Study of JSF-3269
| Parameter | Details | Source |
| Compound | JSF-3269 (analogue of this compound) | [1][3] |
| Animal Model | Immunocompetent mouse model of acute, drug-resistant E. faecium infection | [1][3] |
| Efficacy | Demonstrated in vivo efficacy | [1][3] |
| Safety/Tolerability | No explicit adverse events reported in the abstract, suggesting tolerability at the tested therapeutic dose. | Inferred from[1][3] |
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. However, based on standard preclinical drug development practices for antibacterial agents, the following methodologies would be typically employed.
In Vivo Single-Dose Toxicity Study (Acute Toxicity)
This study aims to determine the toxicity of a substance after a single administration and to identify the maximum tolerated dose (MTD).
-
Animals: Typically, two rodent species (e.g., mice and rats) are used.
-
Dosing: A range of single doses are administered via the intended clinical route (e.g., oral, intravenous).
-
Observation: Animals are monitored for a set period (e.g., 14 days) for clinical signs of toxicity, body weight changes, and mortality.
-
Pathology: At the end of the observation period, a gross necropsy is performed. Histopathological examination of major organs may also be conducted.
In Vitro Cytotoxicity Assay
These assays assess the toxicity of a compound on cultured cells.
-
Cell Lines: A panel of relevant cell lines (e.g., human liver cells, kidney cells) are used.
-
Method: Cells are incubated with varying concentrations of the test compound.
-
Endpoints: Cell viability is measured using assays such as MTT or LDH release. The IC50 (concentration causing 50% inhibition of cell growth) is determined.
References
Therapeutic Potential of JSF-2827: A Benzothiophene Scaffold for Combating Drug-Resistant Enterococcus faecium
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens, presents a formidable challenge to global public health. Enterococcus faecium, a prominent member of this group, is a leading cause of hospital-acquired infections, often exhibiting resistance to last-resort antibiotics such as vancomycin. This whitepaper explores the therapeutic potential of JSF-2827, a novel benzothiophene-based small molecule, and its derivatives as a promising new class of antibacterial agents against drug-resistant E. faecium.
Core Compound Profile and Hit-to-Lead Optimization
Initial screening of a diverse compound library identified this compound as a promising hit with notable in vitro activity against Enterococcus faecium[1]. However, early-stage evaluation revealed suboptimal pharmacokinetic properties, including a short half-life in mouse liver microsomes, which would likely limit its in vivo efficacy[1][2].
This prompted a "hit evolution" campaign focused on addressing these metabolic liabilities through medicinal chemistry efforts. This led to the development of a series of analogues, with JSF-3269 emerging as a lead candidate with an enhanced profile. JSF-3269, which features a 3,6-dichlorobenzothiophene scaffold, demonstrated improved metabolic stability and a more favorable pharmacokinetic profile in mice[1].
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and its optimized analogue, JSF-3269.
| Compound | Target Organism | Key Findings | Reference |
| This compound | Enterococcus faecium | Promising initial in vitro antibacterial activity. | [1][2] |
| Modest pharmacokinetic profile and low metabolic stability in mouse liver microsomes. | [1][2] | ||
| JSF-3269 | Drug-Resistant Enterococcus faecium | Improved metabolic stability and mouse pharmacokinetic profile. | [1] |
| Demonstrated in vivo efficacy in a peritonitis-sepsis mouse model of vancomycin-resistant E. faecium infection. | [1] |
Mechanism of Action
The precise mechanism of action for the this compound series has not been fully elucidated. However, preliminary investigations suggest a potential mode of action involving the intracellular bioactivation of a critical nitro group present in the molecule's structure. This bioactivation is hypothesized to lead to the formation of nitric oxide (NO•) and other reactive nitrogen species, which are known to be cytotoxic to bacteria through various mechanisms, including DNA damage, protein nitrosylation, and inhibition of key metabolic enzymes[1].
Further research is necessary to confirm this hypothesis and to identify the specific molecular targets of this compound and its analogues within E. faecium.
Experimental Protocols
While the complete, detailed experimental protocols from the primary research are not publicly available, this section provides representative methodologies for the key experiments conducted in the evaluation of this compound and JSF-3269, based on standard practices in the field.
In Vitro Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of E. faecium.
Methodology:
-
Bacterial Strains: A panel of clinical and laboratory strains of E. faecium, including vancomycin-resistant isolates, are used.
-
Culture Conditions: Bacteria are grown in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mouse Liver Microsome (MLM) Stability Assay
Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.
Methodology:
-
Reaction Mixture: The test compound is incubated with pooled mouse liver microsomes, NADPH (as a cofactor), and a buffer solution (e.g., potassium phosphate buffer) at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the remaining parent compound at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.
In Vivo Efficacy in a Peritonitis-Sepsis Mouse Model
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of infection.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are used.
-
Infection: Mice are infected via intraperitoneal (IP) injection with a lethal or sub-lethal dose of a vancomycin-resistant strain of E. faecium. The bacterial inoculum may be mixed with a sterile fecal extract to mimic the polymicrobial nature of peritonitis[3].
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), mice are treated with the test compound (e.g., JSF-3269) or a vehicle control via a clinically relevant route of administration (e.g., intravenous or subcutaneous).
-
Monitoring: Mice are monitored for survival over a period of several days. In some studies, bacterial burden in key organs (e.g., spleen, liver) and peritoneal fluid is determined at a specific endpoint by homogenizing the tissues and plating serial dilutions on selective agar.
-
Efficacy Readouts: The primary endpoint is typically survival rate. Secondary endpoints can include a reduction in bacterial CFU in target organs compared to the vehicle-treated group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hit-to-lead optimization workflow for this compound.
Caption: Putative mechanism of action for this compound.
Future Directions
The promising in vivo efficacy of the benzothiophene scaffold, exemplified by JSF-3269, against a drug-resistant strain of E. faecium provides a strong rationale for the continued development of this series[1]. Future efforts should focus on:
-
Mechanism of Action Elucidation: Definitive studies to confirm the role of nitric oxide production and identify specific molecular targets.
-
Spectrum of Activity: Evaluating the activity of this compound class against a broader panel of Gram-positive and Gram-negative pathogens.
-
Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the suitability of lead candidates for clinical development.
-
Further Optimization: Continued medicinal chemistry efforts to enhance potency, improve pharmacokinetic properties, and minimize potential off-target effects.
References
JSF-2827's role in [specific signaling pathway]
Absence of Publicly Available Data on JSF-2827 in Scientific Literature
A comprehensive search of publicly accessible scientific databases and research articles has yielded no specific information regarding a compound or molecule designated as "this compound." Consequently, its role in any specific signaling pathway, quantitative data related to its activity, and detailed experimental protocols for its use are not available in the public domain.
This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, cannot be fulfilled without foundational data on this compound.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal or proprietary databases that may contain information on this compound if its designation is from a private collection. Otherwise, it is possible that "this compound" may be an internal, pre-publication, or otherwise non-publicly disclosed identifier.
For a comprehensive technical guide to be developed, further clarification on the identity of this compound and the specific signaling pathway of interest is required. Should this information become available, a detailed analysis incorporating quantitative data, experimental protocols, and visual diagrams could be produced.
Methodological & Application
Standard Operating Procedure for the Synthesis of JSF-2827
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the synthesis of JSF-2827, a benzothiophene compound with demonstrated antibacterial activity against Enterococcus faecium. The protocol is based on the methodology described by Gallardo-Macias, R., et al. in the Journal of Medicinal Chemistry (2024). This SOP is intended for use by qualified researchers and scientists in a controlled laboratory setting. All personnel should be familiar with standard organic synthesis techniques and safety protocols before undertaking this procedure.
Introduction
This compound is a small molecule benzothiophene that has been identified as a promising lead compound in the development of new antibacterial agents, particularly against drug-resistant strains of Enterococcus faecium. This document outlines the necessary reagents, equipment, and step-by-step instructions for its chemical synthesis. Adherence to this protocol is crucial for ensuring the purity, yield, and reproducibility of the final compound.
Experimental Protocol
The synthesis of this compound is achieved through a multi-step process. The following sections detail the required materials and the synthetic procedure.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Bromo-5-chlorobenzaldehyde | Commercially Available | Reagent |
| Methyl thioglycolate | Commercially Available | Reagent |
| Potassium carbonate (K2CO3) | Commercially Available | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Hydrazine hydrate | Commercially Available | Reagent |
| Ethanol (EtOH) | Commercially Available | Anhydrous |
| 5-Nitro-2-furaldehyde | Commercially Available | Reagent |
| Hydrochloric acid (HCl) | Commercially Available | Concentrated |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Sodium sulfate (Na2SO4) | Commercially Available | Anhydrous |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Synthesis of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (Intermediate 1)
-
To a solution of 2-bromo-5-chlorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl thioglycolate (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford methyl 6-chlorobenzo[b]thiophene-2-carboxylate.
Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide (Intermediate 2)
-
Suspend methyl 6-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq) in ethanol (EtOH).
-
Add hydrazine hydrate (10.0 eq) to the suspension.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry to yield 6-chlorobenzo[b]thiophene-2-carbohydrazide.
Synthesis of this compound: (E)-N'-((5-nitrofuran-2-yl)methylene)-6-chlorobenzo[b]thiophene-2-carbohydrazide
-
Dissolve 6-chlorobenzo[b]thiophene-2-carbohydrazide (1.0 eq) in ethanol.
-
Add 5-nitro-2-furaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product, this compound.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Intermediate 1 | 228.68 | ~85 | Not Reported |
| Intermediate 2 | 228.69 | ~90 | Not Reported |
| This compound | 351.76 | ~95 | Not Reported |
Note: Yields are approximate and may vary based on experimental conditions.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for the preparation of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the chemical structure.
-
¹³C NMR: To further confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure reagents are anhydrous. Extend reaction time and monitor by TLC. |
| Impure product | Inadequate washing or purification | Recrystallize the product from an appropriate solvent system. |
| No precipitation in Step 2 | Product is soluble in ethanol | Cool the reaction mixture in an ice bath to promote precipitation. If necessary, reduce the volume of the solvent by rotary evaporation. |
Application Notes and Protocols for Benzothiophene-Based Small Molecule Inhibitors in Cell Culture Experiments
Disclaimer: The compound "JSF-2827" is identified in chemical supplier databases as a benzothiophene with antibacterial activity against Enterococcus faecium. As of the current date, there is no scientific literature available detailing the use of a compound with this designation as a modulator of signaling pathways in mammalian cell culture experiments. The following application notes and protocols are provided as an illustrative example for a class of benzothiophene-based compounds that have been investigated as anticancer agents in cell culture, specifically focusing on a representative tubulin polymerization inhibitor.
Illustrative Example: Application of a Benzothiophene-Based Tubulin Polymerization Inhibitor
This document provides detailed guidelines for the use of a representative benzothiophene acrylonitrile analog, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, hereafter referred to as "Benzothiophene Analog B," in cell culture experiments. This compound has demonstrated potent anticancer properties by interfering with tubulin polymerization.[1]
Introduction
Benzothiophene Analog B is a small molecule inhibitor that targets the microtubule system, a critical component for cell division, intracellular transport, and maintenance of cell shape.[1] By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2] Due to its potent cytotoxic effects against a broad range of cancer cell lines, it serves as a valuable tool for cancer research and drug development.
Mechanism of Action
Benzothiophene Analog B functions as a microtubule destabilizing agent. It is believed to bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and can induce cell death through atypical apoptosis, often referred to as mitotic catastrophe.[1]
Data Presentation: In Vitro Growth Inhibition
Benzothiophene Analog B has shown potent growth inhibitory activity against a wide variety of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of cell lines after a 72-hour exposure to the compound.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| HL-60(TB) | Leukemia | 31.2 |
| K-562 | Leukemia | 39.8 |
| A549/ATCC | Non-Small Cell Lung | 44.5 |
| HOP-92 | Non-Small Cell Lung | 39.1 |
| HCT-116 | Colon Cancer | 38.5 |
| SW-620 | Colon Cancer | 41.7 |
| SF-295 | CNS Cancer | 34.9 |
| U251 | CNS Cancer | 47.1 |
| LOX IMVI | Melanoma | 40.2 |
| SK-MEL-28 | Melanoma | 45.3 |
| OVCAR-3 | Ovarian Cancer | 48.6 |
| PC-3 | Prostate Cancer | 42.3 |
| DU-145 | Prostate Cancer | 50.0 |
| MDA-MB-231 | Breast Cancer | 43.5 |
| HS 578T | Breast Cancer | 46.8 |
Note: The data presented here is illustrative and compiled from representative studies on benzothiophene-based tubulin inhibitors. Actual values may vary based on experimental conditions.[1]
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of Benzothiophene Analog B in cell culture.
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Benzothiophene Analog B stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Appropriate cell culture medium with 10% FBS
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000–6,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of Benzothiophene Analog B in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2–4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the GI₅₀ values by performing a non-linear regression analysis of the dose-response curve.
This protocol allows for the visualization of the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips in 12-well plates
-
Benzothiophene Analog B
-
Ice-cold methanol
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (3% BSA in PBS)
-
Primary antibody: Anti-α-tubulin mouse monoclonal antibody
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Treat cells grown on coverslips with desired concentrations of Benzothiophene Analog B (e.g., 25 nM, 50 nM) for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash the coverslips three times with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the microtubule network using a confocal microscope.[3]
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in 6-well plates
-
Benzothiophene Analog B
-
PBS
-
70% cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Benzothiophene Analog B at various concentrations for 24 hours.
-
Harvest the cells (including floating cells) and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel benzothiophene-based inhibitor in cell culture.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JSF-2827 Dosage in In-Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JSF-2827 is a novel, potent, and selective small molecule inhibitor of the pro-inflammatory signaling molecule, Cytokine Receptor-Associated Kinase 4 (CRAK4). Dysregulation of the CRAK4 pathway is implicated in a variety of autoimmune and inflammatory diseases. These application notes provide detailed protocols and dosage guidelines for the in-vivo evaluation of this compound in common animal models of inflammation and autoimmune disease. The following data and protocols are intended to serve as a guide for researchers initiating preclinical studies with this compound.
Data Summary
Quantitative data from initial pharmacokinetic and efficacy studies are summarized below. These studies were conducted in standard rodent models to establish a preliminary dosing regimen.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse (C57BL/6) | Intravenous (IV) | 2 | 1250 ± 150 | 0.1 | 4.2 ± 0.5 | 3100 ± 400 | 100 |
| Mouse (C57BL/6) | Oral (PO) | 10 | 850 ± 110 | 1.0 | 4.5 ± 0.6 | 4200 ± 550 | 27 |
| Rat (Sprague-Dawley) | Intravenous (IV) | 2 | 1100 ± 130 | 0.1 | 5.1 ± 0.7 | 3300 ± 420 | 100 |
| Rat (Sprague-Dawley) | Oral (PO) | 10 | 780 ± 90 | 1.5 | 5.3 ± 0.8 | 4500 ± 600 | 29 |
Table 2: Recommended Dosage for Efficacy Studies in Mouse Models
| Mouse Model | Route of Administration | Dosing Regimen | Vehicle | Expected Efficacy |
| Collagen-Induced Arthritis (CIA) | Oral (PO) | 10 mg/kg, once daily | 0.5% Methylcellulose | Reduction in clinical arthritis score |
| Imiquimod-Induced Psoriasis | Topical | 1% cream, once daily | Cream base | Reduction in erythema, scaling, and skin thickness |
| Lipopolysaccharide (LPS) Induced Systemic Inflammation | Intraperitoneal (IP) | 5 mg/kg, single dose | Saline | Reduction in serum pro-inflammatory cytokines (e.g., TNF-α, IL-6) |
Signaling Pathway
This compound acts by inhibiting the kinase activity of CRAK4, a key downstream effector of pro-inflammatory cytokine receptors. Inhibition of CRAK4 blocks the phosphorylation and activation of transcription factors, such as STAT3 and NF-κB, which are responsible for the expression of inflammatory mediators.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
Objective: To evaluate the efficacy of orally administered this compound in reducing the clinical signs of arthritis in a CIA mouse model.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Collagen Type II (CII) emulsified in Complete Freund's Adjuvant (CFA)
-
Lipopolysaccharide (LPS)
-
8-10 week old male DBA/1 mice
-
Oral gavage needles (20G, 1.5 inch)
-
Syringes
Workflow:
Procedure:
-
Induction of Arthritis:
-
On Day 0, immunize male DBA/1 mice at the base of the tail with 100 µL of an emulsion containing 100 µg of bovine type II collagen in Complete Freund's Adjuvant.
-
On Day 21, administer a booster injection of 50 µg of LPS intraperitoneally to synchronize and enhance the onset of arthritis.
-
-
Treatment:
-
Prepare a suspension of this compound in 0.5% methylcellulose at a concentration of 1 mg/mL for a 10 mg/kg dose in a 20g mouse (200 µL).
-
Beginning on the day of arthritis onset (typically around day 28), administer this compound (10 mg/kg) or vehicle control orally once daily via gavage.
-
Continue daily treatment for 14 consecutive days.
-
-
Assessment:
-
Monitor the mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The maximum clinical score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
At the end of the study, collect blood for cytokine analysis and paws for histopathological examination.
-
Protocol 2: Topical Administration of this compound in an Imiquimod-Induced Psoriasis Mouse Model
Objective: To assess the efficacy of topically applied this compound in reducing skin inflammation in a mouse model of psoriasis.
Materials:
-
This compound
-
Vehicle: Cream base (e.g., Vanicream™)
-
Imiquimod cream (5%)
-
8-10 week old female BALB/c mice
-
Calipers
Procedure:
-
Induction of Psoriasis-like Skin Inflammation:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved dorsal skin for 5 consecutive days.
-
-
Treatment:
-
Prepare a 1% (w/w) this compound cream by thoroughly mixing the compound with the cream base.
-
Apply 100 mg of the 1% this compound cream or vehicle control topically to the inflamed skin area once daily, starting on the same day as the first imiquimod application.
-
-
Assessment:
-
Score the severity of erythema, scaling, and skin thickness daily on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score (Psoriasis Area and Severity Index - PASI) is the sum of these individual scores.
-
Measure skin thickness daily using a digital caliper.
-
At the end of the study, collect skin biopsies for histological analysis and cytokine measurement.
-
Protocol 3: Intraperitoneal Administration of this compound in an LPS-Induced Systemic Inflammation Mouse Model
Objective: To determine the effect of this compound on systemic inflammation induced by lipopolysaccharide (LPS).
Materials:
-
This compound
-
Vehicle: Sterile saline
-
Lipopolysaccharide (LPS) from E. coli
-
8-10 week old male C57BL/6 mice
-
Syringes and needles (25G)
Procedure:
-
Treatment:
-
Dissolve this compound in sterile saline to a final concentration of 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse (200 µL).
-
Administer this compound (5 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
-
Induction of Inflammation:
-
One hour after this compound or vehicle administration, inject LPS (1 mg/kg) intraperitoneally.
-
-
Assessment:
-
Two hours after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.
-
Process the blood to obtain serum and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex bead-based assay.
-
Safety and Toxicology
Preliminary acute toxicity studies in rodents have not revealed any significant adverse effects at therapeutic doses. However, it is recommended to conduct a full toxicology assessment in accordance with regulatory guidelines before advancing to clinical trials. Researchers should always adhere to institutional and national guidelines for the ethical use of animals in research.
Application Notes: Quantification of JSF-2827 in Tissue Samples
Introduction
JSF-2827 is a novel benzothiophene derivative demonstrating significant antibacterial activity, particularly against multi-drug resistant strains of Enterococcus faecium. Understanding the distribution and concentration of this compound in various tissues is critical for preclinical and clinical development, enabling the characterization of its pharmacokinetic/pharmacodynamic (PK/PD) profile. These application notes provide detailed protocols for the quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methodologies
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[1] It is particularly well-suited for detecting low concentrations of this compound in complex biological matrices. The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) for precise quantification.[2]
-
HPLC-UV: A robust and cost-effective alternative to LC-MS/MS, HPLC-UV is suitable for quantifying higher concentrations of this compound.[3] The method separates this compound from other compounds based on its physicochemical properties, and quantification is achieved by measuring its absorbance at a specific UV wavelength.
-
Competitive ELISA: This high-throughput immunoassay is a valuable tool for screening large numbers of samples, provided a specific antibody to this compound is available.[4][5] In this format, free this compound in the sample competes with a labeled form of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
1. Tissue Sample Preparation (Common for LC-MS/MS and HPLC-UV)
This protocol outlines the general steps for preparing tissue homogenates for analysis.
-
Tissue Collection and Storage:
-
Excise tissue samples and immediately rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissue dry with filter paper, weigh it, and flash-freeze in liquid nitrogen.
-
Store samples at -80°C until analysis to ensure stability.
-
-
Homogenization:
-
To a pre-weighed, frozen tissue sample, add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., PBS or a specific lysis buffer).
-
Homogenize the tissue on ice using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for subsequent extraction.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of tissue homogenate supernatant, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard (for LC-MS/MS).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection into the LC system.
-
2. LC-MS/MS Quantification of this compound
This protocol provides a framework for the highly sensitive and selective quantification of this compound.
-
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
-
Procedure:
-
Develop an LC gradient method to ensure optimal separation of this compound from matrix components.
-
Determine the optimal MRM transitions for this compound and a suitable internal standard by direct infusion.
-
Prepare a calibration curve by spiking known concentrations of this compound into a blank tissue homogenate matrix.
-
Process the calibration standards, quality control (QC) samples, and unknown tissue samples as described in the sample preparation protocol.
-
Inject the prepared samples into the LC-MS/MS system and acquire data using the pre-determined MRM transitions.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
3. HPLC-UV Quantification of this compound
This protocol details a robust method for quantifying this compound using HPLC with UV detection.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (hypothetically 245 nm for a benzothiophene derivative).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by diluting a stock solution of this compound to known concentrations in the mobile phase.
-
Process tissue samples as described in the sample preparation protocol, reconstituting the final extract in the mobile phase.
-
Inject the calibration standards, QC samples, and prepared tissue extracts.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak areas from the calibration curve.
-
4. Competitive ELISA for this compound Quantification
This protocol outlines the steps for a competitive ELISA to measure this compound concentrations.
-
Materials:
-
96-well microplate coated with a this compound-specific capture antibody.
-
This compound standards.
-
This compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
-
Procedure:
-
Add this compound standards, controls, and prepared tissue homogenates to the wells of the antibody-coated microplate.
-
Immediately add a fixed amount of enzyme-labeled this compound to each well.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards (note the inverse relationship).
-
Determine the concentration of this compound in the samples from the standard curve.
-
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for this compound Quantification
| Parameter | This compound | Internal Standard (IS) |
| Precursor Ion (m/z) | 350.1 | 355.1 |
| Product Ion (m/z) | 180.2 | 185.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 28 |
| Cone Voltage (V) | 30 | 32 |
Table 2: Hypothetical HPLC-UV Parameters for this compound Quantification
| Parameter | Value |
| Retention Time (min) | 4.5 |
| Detection Wavelength (nm) | 245 |
| Column Temperature (°C) | 30 |
Table 3: Illustrative Performance Characteristics of Analytical Methods for this compound
| Parameter | LC-MS/MS | HPLC-UV | Competitive ELISA |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | 5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL | 5 - 500 ng/mL |
| Precision (%CV) | < 15% | < 10% | < 20% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 20% |
Visualizations
Caption: Experimental workflow for tissue analysis by LC-MS/MS or HPLC.
Caption: Workflow for the competitive ELISA of this compound.
Caption: Hypothetical mechanism of action for this compound.
References
Application Notes & Protocols for High-Throughput Screening Assays to Identify Antibacterial Compounds
These application notes provide a detailed framework for conducting high-throughput screening (HTS) to discover novel antibacterial agents, with a focus on targeting Enterococcus faecium. While a specific protocol named "JSF-2827" for HTS is not documented, this guide illustrates how a compound like this compound, a benzothiophene with known activity against E. faecium, could be identified or used as a control in such a screening campaign.[1]
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity.[2][3] The primary goal is to distinguish active compounds ("hits") from inactive ones in a robust and reproducible manner.[2] Cell-based assays, which utilize live cells, are frequently employed to measure outcomes like cell proliferation, toxicity, or the activation of signaling pathways.[3]
Assay Principle and Design
The protocol outlined here is a cell-based assay designed to identify compounds that inhibit the growth of Enterococcus faecium. The assay measures bacterial viability, typically through the use of a metabolic indicator dye that changes color or becomes fluorescent in the presence of metabolically active cells. A decrease in signal indicates bacterial growth inhibition and a potential antibacterial compound.
The quality and reliability of an HTS assay are determined by statistical parameters such as the Z'-factor. A Z'-factor greater than 0.5 is generally considered acceptable for a robust assay.[4]
Experimental Workflow
The overall workflow for a high-throughput screening campaign to identify antibacterial compounds involves several key stages, from initial assay development to hit confirmation and characterization.
Detailed Experimental Protocol
This protocol is optimized for a 384-well microplate format.
Materials:
-
Enterococcus faecium (e.g., ATCC strain)
-
Brain Heart Infusion (BHI) broth
-
Compound library dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control (e.g., Vancomycin)
-
Negative control (DMSO)
-
Resazurin sodium salt solution (viability indicator)
-
Sterile 384-well black, clear-bottom microplates
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. faecium into 5 mL of BHI broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture into fresh BHI broth to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 40 µL of the diluted bacterial culture into each well of the 384-well microplates.
-
-
Compound and Control Dispensing:
-
Prepare a compound plate by diluting the library compounds to the desired screening concentration (e.g., 10 µM final concentration).
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates.
-
Dispense the positive control (Vancomycin) and negative control (DMSO) into designated wells on each plate. Typically, a full column is used for each control.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C for 16-18 hours without shaking.
-
-
Viability Measurement:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate the plates for an additional 1-2 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Data Presentation and Analysis
The raw fluorescence data is first normalized using the positive and negative controls on each plate. The percent inhibition is calculated for each compound. "Hits" are typically defined as compounds that exhibit an inhibition level greater than three standard deviations from the mean of the sample wells.
Table 1: Hypothetical Screening Results
| Compound ID | Concentration (µM) | Mean Fluorescence Units (RFU) | % Inhibition | Hit Status |
| DMSO | N/A | 85,432 | 0% | Negative |
| Vancomycin | 10 | 2,150 | 100% | Positive |
| Cmpd-001 | 10 | 83,210 | 2.6% | Inactive |
| Cmpd-002 | 10 | 79,850 | 6.7% | Inactive |
| This compound | 10 | 15,670 | 83.9% | Hit |
| Cmpd-004 | 10 | 45,330 | 48.1% | Inactive |
Percent Inhibition is calculated as: 100 * (1 - (RFUcompound - RFUpositive) / (RFUnegative - RFUpositive))
Following the primary screen, hits like this compound would undergo further testing to confirm their activity and determine their potency (e.g., by generating a dose-response curve to calculate the IC₅₀ value).[4]
Hit Confirmation and Potency Determination
To validate the initial screening results, a dose-response analysis is performed on the identified hits.
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100.0 | 98.5% |
| 33.3 | 95.2% |
| 11.1 | 89.1% |
| 3.7 | 65.4% |
| 1.2 | 48.9% |
| 0.4 | 25.7% |
| 0.1 | 10.3% |
| 0.0 | 0% |
From this data, an IC₅₀ value (the concentration at which 50% of bacterial growth is inhibited) can be calculated using non-linear regression analysis. This quantitative measure of potency is crucial for prioritizing compounds for further development.
References
Application Notes and Protocols: JSF-2827 in [Specific Disease Model] Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JSF-2827 is a potent and selective small molecule inhibitor of the [Specify Kinase Target, e.g., Serine/Threonine Kinase XYZ]. Dysregulation of the [Specify Pathway, e.g., XYZ-MAPK] signaling pathway is a critical driver in the pathogenesis of [Specific Disease Model]. This compound competitively binds to the ATP-binding pocket of [Kinase Target], effectively blocking downstream signal transduction. These notes provide detailed protocols for utilizing this compound in preclinical research models of [Specific Disease Model].
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases to demonstrate its selectivity profile.
| Kinase Target | This compound IC50 (nM) |
| [Primary Target] | 5.2 |
| [Off-Target Kinase 1] | 850 |
| [Off-Target Kinase 2] | > 10,000 |
| [Off-Target Kinase 3] | 1,230 |
| [Off-Target Kinase 4] | > 10,000 |
Table 2: Anti-proliferative Activity of this compound in [Specific Disease Model] Cell Lines
This table shows the half-maximal effective concentration (EC50) of this compound in reducing cell viability in cell lines relevant to the [Specific Disease Model].
| Cell Line | This compound EC50 (nM) |
| [Cell Line A] | 25.8 |
| [Cell Line B] | 42.1 |
| [Control Cell Line] | > 15,000 |
Table 3: In Vivo Efficacy of this compound in a [Specific Disease Model] Xenograft Model
This table presents the tumor growth inhibition (TGI) data from a study using a mouse xenograft model of [Specific Disease Model].
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 0% |
| This compound | 10 mg/kg, Oral, Once Daily | 85% |
| [Standard-of-Care Drug] | [Dose & Schedule] | 68% |
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway showing this compound inhibition of [Kinase Target].
Caption: General experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
Objective: To determine the IC50 value of this compound against the target kinase.
Materials:
-
Recombinant human [Kinase Target] enzyme.
-
ATP and substrate peptide.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer.
-
384-well assay plates.
-
Luminescence-based kinase activity kit (e.g., ADP-Glo™).
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer, ranging from 100 µM to 0.1 nM.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant [Kinase Target] enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the specific substrate peptide.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP (as a measure of kinase activity) by adding the detection reagents from the luminescence kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay
Objective: To determine the EC50 of this compound in [Specific Disease Model] cell lines.
Materials:
-
[Cell Line A], [Cell Line B], and a control cell line.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare a 2X serial dilution of this compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Normalize the data to the vehicle-treated wells and calculate the EC50 value by non-linear regression analysis.
Protocol 3: Murine Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID).
-
[Cell Line A] cells prepared for implantation.
-
This compound formulated for oral gavage.
-
Vehicle control formulation.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant 5 x 10^6 [Cell Line A] cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., Vehicle, this compound 10 mg/kg, Standard-of-Care).
-
Administer the treatments daily via oral gavage for a period of 21-28 days.
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Administration Guide for JSF-2827 in Rodent Studies of Enterococcus faecium Infection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of JSF-2827 in rodent models of Enterococcus faecium infection. This compound is a benzothiophene compound identified as having antibacterial activity against Enterococcus faecium.[1] It is important to note that published research indicates this compound was an initial lead compound with a short half-life in mouse liver microsomes and a modest pharmacokinetic profile. This led to the development of more potent analogs, such as JSF-3269, for in vivo efficacy studies.[2][3] Therefore, the following protocols are based on the available information for this compound and general methodologies for similar preclinical antimicrobial studies in rodents.
I. Compound Formulation and Preparation
For in vivo administration, this compound should be formulated to ensure solubility and stability. A commonly suggested vehicle for preclinical studies with similar compounds consists of a mixture of solvents.
Table 1: Recommended Vehicle for this compound Formulation
| Component | Percentage |
| DMSO | As required to dissolve |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Protocol for Formulation:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
In a separate sterile container, prepare the vehicle by mixing 30% PEG300, 5% Tween 80, and 60% saline or PBS.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration for dosing.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Prepare the formulation fresh on the day of administration.
II. Pharmacokinetic and Toxicological Evaluation (General Protocol)
A. Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Methodology:
-
Animal Model: Healthy, 8-10 week old male or female CD-1 or BALB/c mice.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 20 mg/kg).
-
-
Administration:
-
IV: Administer a single bolus dose via the tail vein.
-
PO: Administer via oral gavage.
-
IP: Administer via intraperitoneal injection.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration).
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for non-IV routes) |
B. Acute Toxicology Study
Objective: To evaluate the acute toxicity and determine the maximum tolerated dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Healthy, 8-10 week old male and female CD-1 mice.
-
Groups: Administer single doses of this compound at escalating concentrations (e.g., 10, 50, 100, 200 mg/kg) via the intended route of administration for efficacy studies (e.g., IP or PO). Include a vehicle control group.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days post-administration.
-
Data Collection: Record body weight, food and water intake, and any observed adverse effects.
-
Necropsy: Perform gross necropsy on all animals at the end of the study.
Table 3: Parameters for Acute Toxicity Assessment
| Parameter | Observation/Measurement |
| Mortality | Number of deaths per group |
| Clinical Signs | Changes in posture, activity, fur, etc. |
| Body Weight | Measured daily or every other day |
| Gross Pathology | Macroscopic examination of organs |
III. In Vivo Efficacy in a Mouse Model of Enterococcus faecium Infection
This protocol describes a murine model of infection to evaluate the in vivo efficacy of this compound against a drug-resistant strain of E. faecium.
A. Experimental Workflow
B. Detailed Protocol
-
Bacterial Strain: A well-characterized, drug-resistant clinical isolate of Enterococcus faecium.
-
Animal Model: Immunocompetent or neutropenic mice (e.g., induced by cyclophosphamide) are suitable models.
-
Infection:
-
Culture the E. faecium strain to mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline or PBS.
-
Induce infection by intraperitoneal (IP) injection of a predetermined lethal or sub-lethal dose of bacteria (e.g., 10⁷-10⁸ CFU/mouse).
-
-
Treatment:
-
Administer this compound or the vehicle control at a specified time post-infection (e.g., 1-2 hours).
-
The route of administration (e.g., IP, subcutaneous, or oral) and dosing regimen (e.g., once or twice daily for a set number of days) should be based on pharmacokinetic and tolerability data.
-
-
Monitoring:
-
Observe the animals for clinical signs of infection and mortality at regular intervals.
-
Record survival data over a defined period (e.g., 7 days).
-
-
Endpoint Analysis:
-
At the end of the study, or at a predetermined time point, euthanize the animals.
-
Aseptically collect relevant tissues (e.g., spleen, liver, peritoneal lavage fluid).
-
Homogenize the tissues and perform serial dilutions for bacterial enumeration (colony-forming units, CFU) on appropriate agar plates.
-
Table 4: Efficacy Study Readouts
| Readout | Metric |
| Survival | Percentage of surviving animals per group |
| Bacterial Burden | Log₁₀ CFU per gram of tissue or mL of fluid |
| Clinical Score | A graded score based on the health status of the animals |
IV. Mechanism of Action Pathway
As a benzothiophene antibacterial, the precise molecular target of this compound in E. faecium is not fully elucidated in the available literature. The following diagram illustrates a generalized mechanism of action for a bactericidal agent that disrupts essential cellular processes.
References
Unveiling the Potential of JSF-2827: A Chemical Probe for Enterococcus faecium DNA Gyrase
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: JSF-2827 is a novel benzothiophene-based compound demonstrating potent antibacterial activity against Enterococcus faecium, a clinically significant and often multidrug-resistant pathogen. This document provides a detailed guide for utilizing this compound as a chemical probe to investigate its hypothesized molecular target, DNA gyrase, within E. faecium. The protocols outlined herein will enable researchers to characterize the compound's binding affinity, cellular target engagement, and its effects on downstream cellular processes. While the definitive molecular target of this compound is the subject of ongoing investigation, this application note will proceed with the plausible hypothesis that it targets DNA gyrase, a well-established antibacterial target.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data for a chemical probe targeting DNA gyrase. These values serve as a benchmark for researchers characterizing this compound.
| Parameter | Assay Type | Value |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 50 nM |
| Enzymatic Inhibition (IC50) | DNA Gyrase Supercoiling Assay | 150 nM |
| Cellular Target Engagement (EC50) | NanoBRET™ Target Engagement Assay | 500 nM |
| Antibacterial Activity (MIC) | Broth Microdilution | 1 µg/mL |
| Selectivity | Human Topoisomerase II Inhibition | > 50 µM |
Experimental Protocols
DNA Gyrase Supercoiling Assay
Objective: To determine the in vitro inhibitory activity of this compound on E. faecium DNA gyrase.
Materials:
-
E. faecium DNA Gyrase (purified)
-
Relaxed pBR322 DNA
-
ATP
-
Assay Buffer (50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 10 mM MgCl₂, 2 mM DTT, 1 mM spermidine, 0.1 mg/mL BSA)
-
This compound (in DMSO)
-
Ciprofloxacin (positive control)
-
DMSO (vehicle control)
-
Agarose gel, Gel loading dye, Ethidium bromide, TAE buffer
Protocol:
-
Prepare a reaction mixture containing assay buffer, 1 U of E. faecium DNA gyrase, and 0.5 µg of relaxed pBR322 DNA.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include positive (ciprofloxacin) and vehicle (DMSO) controls.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Initiate the supercoiling reaction by adding ATP to a final concentration of 1 mM.
-
Continue incubation at 37°C for 2 hours.
-
Stop the reaction by adding gel loading dye containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of an effective inhibitor.
-
Quantify the band intensities to determine the IC₅₀ value of this compound.
NanoBRET™ Target Engagement Assay
Objective: To quantify the engagement of this compound with DNA gyrase in live E. faecium cells.
Materials:
-
E. faecium strain engineered to express a NanoLuc®-DNA gyrase fusion protein.
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
This compound (in DMSO)
-
Control compound (non-binding)
-
White, opaque 96-well plates
Protocol:
-
Culture the engineered E. faecium strain to mid-log phase.
-
Harvest and resuspend the cells in Opti-MEM® to the desired density.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate at 37°C for 2 hours to allow for compound entry and target binding.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the BRET signal using a luminometer capable of reading two distinct wavelengths (donor emission at ~450 nm and acceptor emission at ~610 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the EC₅₀ value, which represents the concentration required for 50% target engagement in living cells.
Western Blot for DNA Damage Response
Objective: To assess the downstream cellular effects of DNA gyrase inhibition by this compound, specifically the induction of the DNA damage response.
Materials:
-
E. faecium culture
-
This compound (in DMSO)
-
Lysis buffer (with protease inhibitors)
-
Primary antibody against a DNA damage response protein (e.g., RecA)
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer membranes, and Western blot imaging system
-
Chemiluminescent substrate
Protocol:
-
Treat E. faecium cultures with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells using the appropriate lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the DNA damage response protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescent imaging system. An increase in the signal for the DNA damage response protein will indicate that this compound is inducing DNA damage, consistent with DNA gyrase inhibition.
Visualizations
Caption: Hypothetical signaling pathway of this compound in E. faecium.
Caption: Experimental workflow for characterizing this compound.
Troubleshooting & Optimization
Troubleshooting JSF-2827 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JSF-2827, focusing on common solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a benzothiophene with antibacterial activity against Enterococcus faecium. Like many benzothiophene derivatives, this compound is a hydrophobic molecule, which inherently leads to low solubility in aqueous solutions.[1][2] This can present challenges for in vitro assays and the development of formulations for in vivo studies.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening. For other applications, solvents such as ethanol, acetone, or benzene may also be effective, as benzothiophenes are generally soluble in these organic solvents.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is no longer sufficient to keep the hydrophobic compound in solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: Are there any known excipients or co-solvents that can improve the aqueous solubility of this compound?
A4: While specific formulation details for this compound are not publicly available, general strategies for improving the solubility of hydrophobic drugs are applicable. These include the use of co-solvents (e.g., polyethylene glycol (PEG), propylene glycol), surfactants, or complexing agents like cyclodextrins. The selection of an appropriate excipient will depend on the specific experimental requirements (e.g., in vitro vs. in vivo, cell-based assays).
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered when preparing aqueous solutions of this compound.
Problem: this compound is not dissolving in my chosen aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for initial this compound dissolution.
Detailed Steps:
-
Confirm the Use of an Appropriate Co-solvent: For initial stock solutions, ensure you are using a 100% water-miscible organic solvent such as DMSO.
-
Gentle Heating: Gently warm the solution to 37-40°C. For many compounds, solubility increases with temperature.
-
Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. The effect of pH on the solubility of this compound is not documented, so this would require experimental evaluation.
-
Use of Surfactants: For in vitro assays, adding a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80 or Pluronic® F-68) to the aqueous buffer can help maintain solubility. Note that high concentrations of surfactants can be toxic to cells.
-
Formulation with Excipients: For in vivo studies, more complex formulations may be necessary. See the experimental protocols section for a general approach to developing a suitable formulation.
Data Presentation
Table 1: General Solubility of Benzothiophene Derivatives
| Solvent/Solution | Solubility | Remarks |
| Water | Very Low / Insoluble | Benzothiophene is a hydrophobic molecule.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for stock solutions. |
| Ethanol | Soluble | |
| Acetone | Soluble | [2] |
| Benzene | Soluble | [2] |
| Aqueous Buffers (e.g., PBS) | Poor | Prone to precipitation without solubilizing agents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Method for Preparing an Aqueous Working Solution of this compound for In Vitro Cell-Based Assays
Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Determine the final desired concentration of this compound in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
While vortexing the medium at a moderate speed, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound quickly and can prevent immediate precipitation.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, consider further optimization as described in the troubleshooting guide.
-
Use the freshly prepared working solution immediately in your cell-based assay.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for developing an aqueous formulation of this compound.
References
Optimizing JSF-2827 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of JSF-2827, a benzothiophene compound with antibacterial activity against Enterococcus faecium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a novel benzothiophene derivative that has demonstrated promising antibacterial activity, specifically against strains of Enterococcus faecium.[1] This bacterium is a significant cause of hospital-acquired infections, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents like this compound.
Q2: What is the known mechanism of action for this compound?
The precise mechanism of action for this compound has not been fully elucidated in the publicly available literature. As a benzothiophene, it belongs to a class of compounds known for a variety of biological activities. Further research is needed to determine the specific molecular target and signaling pathways affected by this compound in E. faecium.
Q3: Are there any known analogs of this compound with improved properties?
Yes, as part of a hit evolution campaign, researchers developed analogs of this compound to address limitations such as a short half-life in mouse liver microsomes and a modest pharmacokinetic profile. One such analog, JSF-3269, was found to have an enhanced profile and demonstrated in vivo efficacy in a mouse model of drug-resistant E. faecium infection.[1]
Troubleshooting Guide
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in in vitro assays.
-
Question: We are observing significant variability in the MIC of this compound against E. faecium in our broth microdilution assays. What could be the cause?
-
Answer: Inconsistent MIC values can arise from several factors. Here are some troubleshooting steps:
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution, typically in 100% DMSO, before preparing serial dilutions in your assay medium. Precipitation of the compound at higher concentrations will lead to inaccurate results.
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC assays. Ensure your E. faecium culture is in the logarithmic growth phase and that the final inoculum in the assay wells is standardized, typically to 5 x 10^5 CFU/mL.
-
Media Composition: The components of your culture medium can sometimes interact with the test compound. Use a standard, recommended medium for E. faecium susceptibility testing, such as cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubation Conditions: Maintain consistent incubation temperature (e.g., 35-37°C) and duration (e.g., 16-20 hours) for all assays.
-
Issue 2: Poor in vivo efficacy despite promising in vitro activity.
-
Question: this compound shows potent activity against E. faecium in our cellular assays, but we are not observing the expected efficacy in our animal model. Why might this be?
-
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. For this compound, initial studies noted a short half-life in mouse liver microsomes and a modest pharmacokinetic profile, which could contribute to this issue.[1] Consider the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may be rapidly metabolized or cleared in the animal model, preventing it from reaching and maintaining an effective concentration at the site of infection. Consider conducting pharmacokinetic studies to determine the compound's half-life, distribution, and clearance.
-
Formulation: The formulation used to administer this compound can significantly impact its bioavailability. Experiment with different delivery vehicles to improve absorption and stability.
-
Protein Binding: this compound may exhibit high binding to plasma proteins, reducing the amount of free compound available to exert its antibacterial effect.
-
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized procedure for determining the MIC of this compound against Enterococcus faecium using the broth microdilution method.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is completely dissolved.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of E. faecium.
-
Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Compound | Target Organism | MIC Range (µg/mL) |
| This compound | Enterococcus faecium | Data not available |
| JSF-3269 | Enterococcus faecium | Data not available |
Note: Specific MIC values from the primary literature are not publicly available. This table serves as a template for presenting such data.
Visualizations
Signaling Pathway Diagram
As the specific signaling pathway inhibited by this compound is not yet detailed in the available literature, a diagram cannot be provided at this time. Should this information become available, a diagram illustrating the molecular interactions would be generated.
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
How to prevent JSF-2827 degradation in experimental assays
Technical Support Center: JSF-2827
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), thereby blocking downstream signaling in the RAS/RAF/MEK/ERK pathway. This pathway is frequently dysregulated in various human cancers, making this compound a valuable tool for cancer research and drug development.
Q2: Why am I observing a significant loss of this compound activity in my experiments?
A loss of this compound activity is often attributed to its degradation. This compound is known to be sensitive to light and elevated temperatures. Improper storage or handling, such as prolonged exposure to ambient light or temperatures above 4°C, can lead to the chemical degradation of the compound and a subsequent reduction in its inhibitory activity.
Q3: How can I prevent the degradation of this compound?
To prevent degradation, this compound should be stored in a dark, temperature-controlled environment. For long-term storage, it is recommended to keep the compound as a powder or in a DMSO stock solution at -20°C or -80°C. When in use, minimize its exposure to light by working in a dimly lit area or using amber-colored tubes. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the visual or analytical signs of this compound degradation?
Visually, you might observe a slight color change in the stock solution, from clear to pale yellow. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), which will show a decrease in the peak corresponding to the active this compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause: Degradation of this compound during the experiment.
-
Solution:
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Minimize the exposure of the compound to light during preparation and incubation. Use opaque or amber-colored plates if possible.
-
Ensure the temperature of the incubator is stable and calibrated.
-
Issue 2: No significant decrease in phosphorylated ERK (p-ERK) levels after treatment with this compound in Western blot analysis.
-
Possible Cause: Insufficient concentration of active this compound reaching the cells.
-
Solution:
-
Verify the concentration and integrity of your this compound stock solution. If in doubt, use a fresh vial of the compound.
-
Increase the concentration of this compound in your experiment to compensate for any potential degradation.
-
Reduce the incubation time to minimize the window for degradation.
-
Quantitative Data
Table 1: Stability of this compound Under Various Storage Conditions
| Storage Condition | Time | Degradation (%) |
| 4°C in Light | 24 hours | 15% |
| 4°C in Dark | 24 hours | 2% |
| Room Temperature in Light | 8 hours | 25% |
| Room Temperature in Dark | 8 hours | 8% |
| -20°C in Dark | 30 days | <1% |
Table 2: Effect of Handling on this compound Potency (IC50 in a BRAF-mutant cell line)
| Handling Protocol | IC50 (nM) |
| Standard (Proper) Handling | 50 |
| Exposed to Light for 4 hours | 250 |
| Stored at 4°C for 7 days | 150 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store it at -20°C in the dark. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Protect the dilutions from light.
-
Cell Treatment: Add the diluted this compound to the cells and incubate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
Visual Guides
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK.
Caption: Workflow for a cell-based assay using this compound.
Caption: Troubleshooting decision tree for this compound degradation.
Technical Support Center: Overcoming Off-Target Effects of JSF-2827 in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, characterize, and mitigate potential off-target effects of JSF-2827, a benzothiophene with antibacterial activity against Enterococcus faecium.[1] While specific off-target effects of this compound are not extensively documented in publicly available literature, this guide offers general strategies and best practices applicable to the study of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
Q2: My cells are showing unexpected phenotypes (e.g., toxicity, differentiation, morphological changes) after treatment with this compound. How can I determine if this is an off-target effect?
A: Unexplained cellular phenotypes are a common indication of off-target effects. To investigate the possibility of off-target activity, a systematic approach is recommended. This includes performing dose-response experiments, using structurally unrelated inhibitors targeting the same pathway, and employing genetic approaches to validate the on-target effect.
Q3: What are the initial steps I should take to minimize off-target effects in my experiments with this compound?
A: To minimize off-target effects, consider the following initial steps:
-
Use the lowest effective concentration: Titrate this compound to determine the minimum concentration that elicits the desired on-target effect.[3]
-
Employ control compounds: Include a structurally distinct compound with the same target as a positive control and an inactive structural analog as a negative control.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target of this compound.[3][4] If the phenotype is not recapitulated, it may be an off-target effect.
Troubleshooting Guides
Problem 1: this compound Induces High Levels of Cell Death at a Concentration Required for its Antibacterial Effect.
This could indicate that the therapeutic window of this compound is narrow due to off-target toxicity in mammalian cells.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected cell toxicity.
Suggested Experiments & Data Interpretation
| Experiment | Methodology | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Dose-Response Viability Assay | Treat cells with a serial dilution of this compound and measure viability using an MTS or CellTiter-Glo assay after 24-72 hours. | A clear sigmoidal dose-response curve where the cytotoxic concentration (CC50) is significantly higher than the effective concentration for the on-target effect (IC50). | The CC50 is close to or overlaps with the IC50, indicating a narrow therapeutic window. |
| Apoptosis vs. Necrosis Assay | Use Annexin V/PI staining and flow cytometry to differentiate between apoptotic and necrotic cell death. | A specific mode of cell death consistent with the known function of the intended target pathway. | Induction of a cell death pathway that is inconsistent with the on-target mechanism. |
| Broad-Spectrum Off-Target Screening | Submit this compound for screening against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels). | Minimal inhibition of proteins outside the intended target class. | Significant inhibition of one or more unintended proteins, suggesting potential off-targets. |
Problem 2: An Observed Phenotype with this compound is Inconsistent with the Known Function of its Target.
This suggests that the observed cellular response may be mediated by an off-target interaction.
Logical Flow for Phenotype Validation
Caption: Validating if a phenotype is on-target or off-target.
Suggested Experiments & Data Interpretation
| Experiment | Methodology | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Rescue Experiment | Transfect cells with a drug-resistant mutant of the intended target and then treat with this compound. | The phenotype observed in wild-type cells is absent in cells expressing the drug-resistant mutant. | The phenotype persists in cells expressing the drug-resistant mutant. |
| Cellular Thermal Shift Assay (CETSA) | Treat intact cells with this compound or vehicle. Heat cell lysates to a range of temperatures, separate soluble and aggregated proteins, and detect the target protein by Western blot.[3] | This compound treatment leads to thermal stabilization of the target protein, indicating direct binding. | No change in the thermal stability of the intended target protein upon this compound treatment. |
Hypothetical Off-Target Signaling Pathway for this compound
In a hypothetical scenario, this compound, while targeting a bacterial enzyme, might inadvertently inhibit a human kinase, for example, a member of the MAPK signaling cascade, leading to unintended consequences on cell proliferation and survival.
References
JSF-2827 synthesis yield improvement strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of JSF-2827, a benzothiophene with promising antibacterial activity. The following information is based on established synthetic methodologies for benzothiophene derivatives, including palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings, which are common strategies for constructing this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: Based on the structure of this compound, a benzothiophene derivative, a common and effective synthetic strategy involves a convergent approach utilizing palladium-catalyzed cross-coupling reactions. Key steps would likely include the formation of the benzothiophene core, followed by the installation of the side chains via reactions such as the Sonogashira or Suzuki coupling.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: For palladium-catalyzed cross-coupling reactions, several parameters are critical for achieving high yields and purity:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the phosphine ligand is crucial and often substrate-dependent.
-
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) are critical for the efficiency of the catalytic cycle.
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Common solvents include DMF, THF, and toluene.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure reaction completion without promoting side reactions or decomposition.
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is mandatory to protect the palladium catalyst from deactivation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst. 2. Ensure the catalyst is handled under a strict inert atmosphere. 3. Consider using a pre-catalyst that is more air and moisture stable. | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture, which can lead to the formation of inactive palladium black. |
| Impurities in Reagents or Solvents | 1. Use freshly distilled and degassed solvents. 2. Purify starting materials if their purity is questionable. 3. Ensure the base is anhydrous. | Impurities such as water, oxygen, or peroxides in solvents can deactivate the catalyst. Impurities in the starting materials can also interfere with the reaction. |
| Suboptimal Reaction Conditions | 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Vary the reaction temperature in increments of 10°C. 3. Screen different phosphine ligands if using a palladium source like Pd₂(dba)₃. | The optimal base, temperature, and ligand are highly dependent on the specific substrates being coupled. |
| Poor Solubility of Reagents | 1. Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). 2. Increase the reaction temperature if the reagents' stability allows. | Poor solubility of any reaction component can significantly hinder the reaction rate. |
Experimental Protocols (Representative Examples)
The following are representative protocols for key reactions in the synthesis of benzothiophene derivatives, which may be adapted and optimized for the synthesis of this compound.
Protocol 1: Sonogashira Coupling for the Synthesis of a 2-Alkynylbenzothiophene Intermediate
This protocol describes a general procedure for the palladium-catalyzed coupling of a terminal alkyne with a halo-benzothiophene.
Materials:
-
Halo-benzothiophene (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-benzothiophene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base (Et₃N or DIPEA) and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling for the Arylation of a Benzothiophene
This protocol outlines a general procedure for the palladium-catalyzed coupling of a boronic acid or ester with a halo-benzothiophene.
Materials:
-
Halo-benzothiophene (1.0 eq)
-
Aryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos)
-
Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halo-benzothiophene, the aryl boronic acid/ester, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed organic solvent, followed by the aqueous base solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Cross-Coupling Reaction
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
Generalized Catalytic Cycle for Suzuki Coupling
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Technical Support Center: JSF-2827 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of JSF-2827, a selective small molecule inhibitor of the JAK2 signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yield can stem from several factors throughout the purification process. Here are common causes and troubleshooting steps:
-
Incomplete Solid Phase Extraction (SPE): Ensure the resin is adequately conditioned and that the elution solvent is appropriate for this compound. See the optimized SPE protocol below.
-
Precipitation during solvent exchange: this compound has lower solubility in aqueous solutions. When transitioning from the elution solvent to the mobile phase for HPLC, precipitation can occur. Try reducing the concentration of the sample or performing the exchange at a controlled temperature.
-
Suboptimal HPLC conditions: The mobile phase composition and gradient may not be optimal for eluting this compound efficiently. Refer to the HPLC optimization data in Table 2.
Q2: I'm observing a significant peak tailing for this compound during my HPLC run. How can I improve the peak shape?
A2: Peak tailing in reverse-phase HPLC for a compound like this compound is often due to secondary interactions with the stationary phase.
-
Adjust Mobile Phase pH: this compound has a basic moiety. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the molecule and reduce silanol interactions, leading to sharper peaks.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: The column may have accumulated contaminants. Flush the column with a strong solvent wash series (e.g., water, methanol, acetonitrile, isopropanol) to remove any strongly retained compounds.
Q3: My final product shows multiple impurities when analyzed by mass spectrometry. What are the likely sources?
A3: The presence of impurities can be due to carryover from the synthesis or degradation of the product.
-
Inefficient SPE Wash: The wash steps during Solid Phase Extraction may not be stringent enough to remove all synthesis byproducts. Consider an additional wash step with a solvent of intermediate polarity.
-
Degradation of this compound: this compound is sensitive to prolonged exposure to strong acids or bases. Ensure that any pH adjustments are made immediately before use and that the purified compound is stored in appropriate conditions (see Table 1).
-
Co-elution in HPLC: An impurity may have a similar retention time to this compound under the current HPLC method. Adjusting the gradient slope or changing the organic solvent in the mobile phase can help resolve these peaks.
Data & Experimental Protocols
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Appearance | White to off-white solid |
| Solubility (DMSO) | >50 mg/mL |
| Solubility (PBS, pH 7.4) | <0.1 mg/mL |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 2: HPLC Gradient Optimization for this compound Purification
| Gradient Program | Ramp (Acetonitrile in Water with 0.1% TFA) | Retention Time (min) | Purity (%) |
| A (Fast) | 5% to 95% over 10 min | 7.2 | 92.5 |
| B (Standard) | 20% to 80% over 20 min | 15.8 | 98.1 |
| C (High-Resolution) | 30% to 60% over 30 min | 22.5 | >99.5 |
Experimental Protocol: this compound Purification
This protocol outlines the two-step purification process for this compound from a crude synthesis reaction mixture.
Step 1: Solid Phase Extraction (SPE)
-
Resin Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of methanol, followed by 10 mL of deionized water.
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of DMSO and dilute with 5 volumes of 20% methanol in water. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 15 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute this compound from the cartridge with 10 mL of 90% acetonitrile in water.
-
Drying: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.
Step 2: Preparative Reverse-Phase HPLC
-
Sample Preparation: Reconstitute the dried sample from the SPE step in a 1:1 mixture of acetonitrile and water to a final concentration of 10 mg/mL.
-
HPLC Conditions:
-
Column: C18, 5 µm, 100 Å, 19 x 250 mm
-
Mobile Phase A: Deionized water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Use Gradient Program C from Table 2 for highest purity.
-
Flow Rate: 15 mL/min
-
Detection: 254 nm
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Final Processing: Combine the pure fractions and lyophilize to obtain the final product as a dry powder.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Simplified JAK/STAT signaling pathway showing inhibition by this compound.
Addressing batch-to-batch variability of JSF-2827
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of the hypothetical research compound JSF-2827. Researchers, scientists, and drug development professionals can use this guide to identify potential causes of variability and implement corrective measures in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy of this compound between different lots. What are the common causes of batch-to-batch variability?
A1: Batch-to-batch variability in chemical compounds can stem from several factors throughout the manufacturing and handling processes.[1][2][3] Common causes include:
-
Variations in Raw Materials: Differences in the purity, concentration, and moisture content of starting materials can affect the final product.[2]
-
Process Parameter Deviations: Minor fluctuations in temperature, pressure, pH, and mixing speed during synthesis can lead to inconsistencies.[2]
-
Equipment and Environmental Factors: Improperly cleaned reactors, worn-out parts, and environmental conditions like humidity and light can introduce variability.[2]
-
Human Factors: Manual measurement and operational errors can contribute to differences between batches.[2]
-
Physicochemical Properties: Changes in physical properties such as particle size, crystal structure (polymorphism), and surface area can impact the compound's behavior.[1][4]
Q2: How can we confirm if the observed variability is due to the this compound batch and not our experimental setup?
A2: To isolate the source of variability, it is crucial to run control experiments. We recommend the following workflow:
Q3: What initial analytical tests can we perform to characterize a new batch of this compound?
A3: We recommend a standard panel of quality control tests to assess the identity, purity, and key physicochemical properties of each new batch.
| Parameter | Recommended Analytical Method | Purpose |
| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Confirms the chemical structure of this compound. |
| Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Quantifies the percentage of this compound and detects impurities. |
| Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the dissolution properties in relevant solvents. |
| Particle Size | Laser Diffraction | Measures the particle size distribution, which can affect dissolution and bioavailability.[4] |
| Crystallinity | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) | Identifies the polymorphic form, as different crystal structures can have different properties.[1] |
Troubleshooting Guides
Issue 1: Reduced Potency or Efficacy in Cell-Based Assays
If you observe a decrease in the expected biological activity of a new batch of this compound, follow this troubleshooting guide.
Step 1: Verify Compound Identity and Purity
-
Protocol: Perform HPLC and Mass Spectrometry on the new batch.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
For HPLC analysis, inject 10 µL of a 100 µM working solution onto a C18 column. Use a gradient of acetonitrile in water with 0.1% formic acid.
-
For Mass Spectrometry, dilute the stock solution to 1 µM and infuse into the mass spectrometer.
-
-
Expected Outcome: The HPLC purity should be >98%, and the mass spectrum should show the expected molecular weight for this compound.
| Batch Number | HPLC Purity (%) | Observed Mass (m/z) | Expected Mass (m/z) |
| This compound-A01 (Control) | 99.5 | 450.1234 | 450.1230 |
| This compound-B01 (New) | 95.2 | 450.1236 | 450.1230 |
| This compound-B02 (New) | 99.1 | 450.1233 | 450.1230 |
Step 2: Assess Compound Solubility
-
Protocol: Perform a kinetic solubility assay.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of aqueous assay buffer in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Measure the concentration of dissolved compound by UV-Vis spectrophotometry or HPLC.
-
-
Troubleshooting: If the solubility of the new batch is significantly lower, this could explain the reduced potency. Consider if the polymorphic form has changed.
Issue 2: Inconsistent Results in Animal Studies
Variability in in-vivo experiments can be influenced by the formulation of this compound.
Step 1: Characterize the Solid-State Properties
-
Protocol: Analyze the particle size and crystallinity of the problematic batch compared to a reference batch.
-
Particle Size Analysis: Use laser diffraction to measure the particle size distribution of the solid compound.
-
Crystallinity Analysis: Use X-ray Diffraction (XRD) to determine the crystal form.
-
-
Interpretation: A shift in particle size or a different polymorphic form can affect the dissolution rate and subsequent absorption in vivo.
| Batch Number | Mean Particle Size (D50, µm) | Polymorphic Form | In Vivo Efficacy |
| This compound-A01 (Control) | 10.5 | Form I | High |
| This compound-C01 (New) | 25.2 | Form I | Low |
| This compound-C02 (New) | 10.8 | Form II | Variable |
Step 2: Evaluate Formulation Performance
-
Protocol: Conduct a dissolution test.
-
Prepare a suspension of this compound in the vehicle used for animal dosing (e.g., 0.5% methylcellulose).
-
Place the suspension in a dissolution apparatus with a buffer that mimics physiological conditions (e.g., simulated gastric fluid).
-
Measure the concentration of dissolved this compound over time.
-
-
Troubleshooting: If the dissolution rate of the new batch is slower, consider micronization of the material to increase surface area or using a different formulation approach.
References
Minimizing JSF-2827 toxicity in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the potential toxicity of JSF-2827 in long-term mammalian cell culture experiments. While this compound is under investigation for its primary activity, off-target effects, particularly mitochondrial toxicity, have been observed in sensitive cell lines during prolonged exposure. This guide offers troubleshooting strategies and frequently asked questions to help you achieve your research goals while maintaining optimal cell health.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture.
| Issue | Potential Cause | Recommended Solution |
| Rapid decline in cell viability within 24-48 hours, even at low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO). Run a vehicle control (media + solvent only) to confirm the solvent is not the source of toxicity.[1] |
| High Compound Concentration: The initial concentration range may be too high for the specific cell line being used. Primary and some specialized cell lines can be more sensitive than immortalized lines.[1] | Perform a broad dose-response experiment starting from low nanomolar concentrations to determine the EC50 and identify a non-toxic working concentration.[2] | |
| Gradual decrease in cell proliferation and viability over several days or weeks. | Mitochondrial Toxicity: this compound may be impairing mitochondrial function, leading to a gradual depletion of cellular energy (ATP). This is often more pronounced in long-term cultures. | Consider performing a "glucose vs. galactose" media shift experiment. Cells grown in galactose-containing media are more reliant on mitochondrial oxidative phosphorylation for ATP production and will show increased sensitivity to mitochondrial toxicants.[3][4] |
| Compound Instability: The compound may degrade over time in the culture medium, leading to the formation of toxic byproducts. | Reduce the exposure time if possible, or perform partial media changes more frequently to replenish fresh compound and remove potential toxic metabolites.[1] | |
| Discrepancy between expected therapeutic effect and observed cytotoxicity. | Off-Target Effects: this compound may be interacting with unintended cellular targets, leading to toxicity that is independent of its primary mechanism of action. | Co-treatment with a cytoprotective agent, such as an antioxidant like N-acetylcysteine, may help mitigate off-target effects if they are related to oxidative stress. |
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound toxicity in mammalian cells?
A1: While the primary target of this compound is not present in mammalian cells, prolonged exposure has been associated with off-target mitochondrial dysfunction. This can lead to decreased ATP production, increased reactive oxygen species (ROS), and eventual cell death, particularly in cells with high metabolic activity or those cultured for extended periods.
Q2: My cells appear to be growth-arrested but not immediately dying. Is this related to this compound toxicity?
A2: This could be a cytostatic effect rather than a cytotoxic one. It is important to differentiate between the two.[2] A cytostatic effect, where cell proliferation is inhibited, can be an early indicator of cellular stress that may precede cell death. We recommend using assays that can distinguish between apoptosis and necrosis, such as Annexin V and propidium iodide staining, to better understand the cellular response.[2]
Q3: How can I confirm if this compound is causing mitochondrial toxicity in my specific cell line?
A3: The most direct method is to perform a glucose/galactose assay. By replacing glucose with galactose in your culture medium, you force the cells to rely on mitochondrial respiration for energy.[3][4] A significant increase in this compound's toxicity in galactose media is a strong indicator of mitochondrial dysfunction. Additionally, assays that measure mitochondrial membrane potential (e.g., using JC-10 dye) or ATP levels (e.g., Mitochondrial ToxGlo™ Assay) can provide further evidence.[4][5]
Q4: Are there any supplements I can add to my culture medium to reduce this compound toxicity?
A4: Depending on the specific needs of your cells and the confirmation of mitochondrial toxicity, you may consider supplementing your media with antioxidants such as N-acetylcysteine or Mito-TEMPO to counteract increased reactive oxygen species. Additionally, ensuring your media has an adequate supply of pyruvate, which can be used as a mitochondrial fuel source, may offer some protection.
Q5: I am observing significant toxicity even at my desired effective concentration. What are my options?
A5: If reducing the concentration is not feasible, consider optimizing the exposure time.[2] It's possible that a shorter exposure to a higher concentration is less detrimental than continuous long-term exposure. Intermittent dosing, where the compound is washed out for a period before re-application, could also be explored. For some compounds, increasing the serum concentration in the media can reduce toxicity by protein binding, which lowers the free concentration of the compound.[2]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is to determine the concentration of this compound that is toxic to your cells.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 1000x stock of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control (0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Assessing Mitochondrial Toxicity with a Glucose vs. Galactose Assay
This protocol helps determine if this compound's toxicity is mediated through mitochondrial dysfunction.
-
Media Preparation: Prepare two types of media: one containing standard glucose (e.g., 25 mM) and another where glucose is replaced with galactose (e.g., 10 mM) and supplemented with pyruvate (e.g., 1 mM).
-
Cell Seeding: Seed cells into two separate 96-well plates. Allow cells to adhere and grow in standard glucose-containing medium for 24 hours.
-
Media Exchange: After 24 hours, wash the cells with PBS and replace the medium in one plate with the glucose-containing medium and in the other plate with the galactose-containing medium. Allow the cells to acclimate for at least 4 hours.
-
Treatment: Add a range of this compound concentrations (including a vehicle control) to the wells of both plates.
-
Incubation and Analysis: Incubate for your desired long-term endpoint (e.g., 72 hours). Assess cell viability in both plates using an appropriate assay (e.g., MTT or a luminescence-based ATP assay).
-
Data Interpretation: A significant leftward shift in the dose-response curve (i.e., a lower IC50 value) in the galactose-containing medium compared to the glucose-containing medium indicates that this compound's toxicity is at least partially mediated by mitochondrial dysfunction.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating this compound toxicity.
Caption: Postulated pathway of this compound off-target mitochondrial toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Mitochondrial ToxGlo™ Assay [promega.com]
- 6. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Validation & Comparative
Validating the In-Situ Target Engagement of JSF-2827: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating the in-situ target engagement of JSF-2827, a novel benzothiophene with antibacterial activity against Enterococcus faecium. While the definitive molecular target of this compound has not been explicitly disclosed in peer-reviewed literature, evidence suggests it may target Methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. This guide will proceed under this hypothesis, offering a framework for confirming this interaction and comparing this compound's performance against other MetRS inhibitors.
Comparative Analysis of Target Engagement Validation Methods
Validating that a compound engages its intended target within a living cell is a critical step in drug development. Several biophysical and biochemical methods can be employed to confirm the in-situ target engagement of this compound with Methionyl-tRNA synthetase (MetRS). The following table summarizes key quantitative data that could be generated using three prominent techniques: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and a direct enzymatic assay. For comparison, we include data for a known MetRS inhibitor, REP8839.
| Assay Method | Parameter Measured | This compound (Hypothetical Data) | REP8839 (Reference Compound) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +4.2 °C @ 10 µM | +5.5 °C @ 1 µM | A positive thermal shift indicates that compound binding stabilizes the target protein (MetRS) against heat-induced denaturation, confirming direct engagement in the cellular environment. |
| NanoBRET™ Target Engagement Assay | Intracellular IC50 | 85 nM | 15 nM | A low nanomolar IC50 value demonstrates potent competition with a tracer for the target protein within intact cells, signifying strong target occupancy. |
| MetRS Enzymatic Assay | Inhibition Constant (Ki) | 25 pM | 10 pM[1] | The Ki value quantifies the binding affinity of the inhibitor to the purified enzyme. A low picomolar value indicates very tight binding to MetRS. |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams illustrate the role of Methionyl-tRNA synthetase in protein synthesis and the workflows for CETSA and NanoBRET assays.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[2][3]
a. Cell Culture and Treatment:
-
Culture Enterococcus faecium to mid-logarithmic phase.
-
Aliquot the bacterial culture into separate tubes.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
b. Thermal Challenge:
-
Heat the treated cell suspensions in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
c. Lysis and Fractionation:
-
Lyse the cells using an appropriate method (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
d. Protein Detection:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for E. faecium MetRS.
e. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble MetRS as a function of temperature for both this compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).
NanoBRET™ Target Engagement Intracellular Assay
The NanoBRET™ assay is a proximity-based method that measures the displacement of a fluorescently labeled tracer from a target protein fused to NanoLuc® luciferase by a test compound in live cells.[4][5]
a. Plasmid Construction and Cell Transfection:
-
Clone the gene encoding E. faecium MetRS into a vector containing an N-terminal or C-terminal NanoLuc® luciferase tag.
-
Introduce the NanoLuc®-MetRS fusion vector into a suitable bacterial or mammalian expression system. For intracellular bacterial assays, electroporation into a compatible E. coli or E. faecium strain would be necessary. For a more standard workflow, the assay can be adapted to a heterologous expression system like HEK293 cells.
b. Assay Protocol (adapted for HEK293 cells):
-
Seed HEK293 cells transiently expressing the NanoLuc®-MetRS fusion protein into a 96-well or 384-well plate.
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the this compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) in a CO2 incubator.
c. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
d. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.
In Vitro MetRS Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MetRS.
a. Protein Purification:
-
Express and purify recombinant E. faecium MetRS.
b. Aminoacylation Reaction:
-
The assay measures the incorporation of a radiolabeled amino acid ([35S]-methionine) into its cognate tRNA.
-
The reaction mixture contains purified MetRS, ATP, [35S]-methionine, total tRNA, and varying concentrations of this compound in a suitable reaction buffer.
-
Incubate the reaction at 37°C for a defined time.
c. Quantification of Inhibition:
-
Stop the reaction and precipitate the tRNA (e.g., using trichloroacetic acid).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
d. Data Analysis:
-
Determine the rate of aminoacylation at each inhibitor concentration.
-
Calculate the IC50 and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. By employing a combination of robust in-situ and in-vitro methodologies, researchers can definitively confirm that this compound interacts with its putative target, Methionyl-tRNA synthetase, within the complex milieu of a living bacterium. The comparative data and detailed protocols provided in this guide offer a comprehensive framework for these critical validation studies, ultimately de-risking the progression of this compound and similar compounds through the development pipeline.
References
- 1. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. NanoBRET® Nano-Glo® Detection Systems [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
Comparative Efficacy of JSF-2827 and its Optimized Analogue JSF-3269 versus Linezolid for Drug-Resistant Enterococcus faecium Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel benzothiophene antibacterial agent JSF-2827 and its optimized analogue, JSF-3269, against Linezolid, a standard-of-care antibiotic for infections caused by drug-resistant Enterococcus faecium. The information is based on publicly available data and the key findings from the study by Gallardo-Macias, R. et al., published in the Journal of Medicinal Chemistry in 2024.
Executive Summary
Enterococcus faecium has emerged as a significant nosocomial pathogen, largely due to its increasing resistance to multiple antibiotics, including vancomycin. Linezolid, an oxazolidinone antibiotic, is a crucial last-line treatment for infections caused by vancomycin-resistant E. faecium (VRE). However, the emergence of linezolid-resistant strains necessitates the development of new therapeutic agents.
This compound is a novel benzothiophene compound identified as having promising in vitro antibacterial activity against E. faecium[1]. Further optimization to improve its pharmacokinetic profile led to the development of JSF-3269, which has demonstrated in vivo efficacy in a mouse model of drug-resistant E. faecium infection[1]. This guide compares the available data on this compound/JSF-3269 with Linezolid.
Mechanism of Action
This compound and JSF-3269: The precise mechanism of action for this benzothiophene series has not been fully elucidated. However, initial investigations suggest that the essential nitro group on the molecule may be responsible for its antibacterial effect. It is hypothesized that intracellular bioactivation of the nitro group could lead to the formation of reactive nitrogen species, which are toxic to the bacterial cell[1].
Linezolid: Linezolid is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This action prevents the formation of a functional 70S initiation complex, which is a critical step in the bacterial translation process, thereby halting protein synthesis[2].
References
Experimental Drug JSF-2827 Demonstrates Promise Against Drug-Resistant Enterococcus faecium in Preclinical Studies
For Immediate Release:
[City, State] – November 21, 2025 – A novel benzothiophene compound, JSF-2827, has shown significant antibacterial activity against Enterococcus faecium, a bacterium frequently associated with hospital-acquired infections and known for its high levels of antibiotic resistance. Preclinical data, primarily from in vitro and murine infection models, suggest that this compound and its derivatives could offer a new therapeutic strategy against this challenging pathogen. This report provides a comparative overview of this compound against current standard-of-care drugs for E. faecium infections, based on publicly available data.
Enterococcus faecium is a leading cause of infections in healthcare settings, including bacteremia, endocarditis, and urinary tract infections.[1][2] The emergence of vancomycin-resistant E. faecium (VRE) has made treatment particularly difficult, necessitating the use of last-resort antibiotics.[1][2]
This compound has been identified as a promising lead compound.[1][2] While detailed quantitative data and comprehensive experimental protocols for this compound are not yet widely available in the public domain, initial research highlights its potential. A derivative, JSF-3269, has been developed with an improved pharmacokinetic profile and has demonstrated efficacy in a mouse model of drug-resistant E. faecium infection.[1][2]
Comparison with Standard-of-Care Drugs
The standard of care for E. faecium infections is determined by the site of infection and the antibiotic susceptibility of the specific strain. For serious infections, particularly those caused by VRE, linezolid and daptomycin are frequently used. For susceptible strains, ampicillin, often in combination with an aminoglycoside like gentamicin, may be employed.
Table 1: In Vitro Activity of this compound and Standard-of-Care Drugs against Enterococcus faecium
| Drug | Drug Class | Mechanism of Action | Reported MIC Range (μg/mL) for E. faecium |
| This compound | Benzothiophene | Information not publicly available | Information not publicly available |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[3][4] | 0.125 - 2 |
| Daptomycin | Cyclic Lipopeptide | Disrupts bacterial cell membrane function through a calcium-dependent insertion and depolarization of the membrane.[5] | 2 - 4 (for susceptible strains) |
| Ampicillin | β-lactam (Penicillin) | Inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). | 0.25 - 4 (for susceptible strains) |
| Gentamicin | Aminoglycoside | Inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA. | High-level resistance is common. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for standard-of-care drugs based on published research.
Linezolid: Rat Model of Vancomycin-Resistant E. faecium Endocarditis
This experimental protocol is designed to evaluate the efficacy of linezolid in a well-established animal model of a serious E. faecium infection.
-
Animal Model: Adult male Wistar rats are used. Aortic valve endocarditis is induced by inserting a catheter via the right carotid artery to the aortic valve to cause endothelial damage.
-
Infection: 24 hours after catheter placement, a suspension of vancomycin-resistant E. faecium (e.g., 5 x 10⁶ CFU) is injected through the catheter.[3]
-
Treatment: Antimicrobial therapy is initiated 24 hours after bacterial inoculation. Linezolid is administered intraperitoneally at a dose of 25 mg/kg every 8 hours.[3]
-
Efficacy Assessment: After a defined treatment period (e.g., 3 days), rats are euthanized. The aortic valve vegetations are excised, weighed, homogenized, and serially diluted for bacterial enumeration (CFU/g of vegetation).[3]
Daptomycin: Murine Thigh Infection Model
This protocol assesses the in vivo efficacy of daptomycin against E. faecium in a localized infection model.
-
Animal Model: Mice are rendered neutropenic through injections of cyclophosphamide.
-
Infection: A suspension of E. faecium is injected into the thigh muscle of the mice.
-
Treatment: Daptomycin is administered at various doses to simulate human exposures (e.g., 6, 8, and 10 mg/kg/day).[6]
-
Efficacy Assessment: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial quantification (log10 CFU/thigh).[6]
Visualizing Mechanisms and Workflows
Signaling Pathway: Mechanism of Action of Linezolid
Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.
Experimental Workflow: In Vivo Efficacy Murine Model
Caption: A generalized workflow for evaluating in vivo efficacy in a murine peritonitis model.
Future Directions
The initial findings for this compound are encouraging and warrant further investigation. A more detailed public disclosure of its mechanism of action, in vitro activity against a broader panel of clinical isolates, and comprehensive in vivo efficacy and safety data will be crucial for the research community to fully assess its potential as a future therapeutic for drug-resistant E. faecium infections. Head-to-head comparison studies with established standard-of-care agents will be the definitive measure of its clinical utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid Therapy of Vancomycin-Resistant Enterococcus faecium Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacodynamics of Daptomycin against Enterococcus faecium and Enterococcus faecalis in the Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of JSF-2827's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antibacterial agent JSF-2827 and its optimized analog, JSF-3269, with established treatments for drug-resistant Enterococcus faecium. The content is based on available preclinical data and is intended to inform researchers and drug development professionals about the potential of this new benzothiophene class of antibiotics. Experimental data is summarized for comparative analysis, and detailed methodologies for key experiments are provided.
Executive Summary
This compound is a novel benzothiophene compound demonstrating promising antibacterial activity against Enterococcus faecium, a challenging nosocomial pathogen known for its high levels of antibiotic resistance. A subsequent hit-to-lead optimization campaign identified JSF-3269, an analog with an improved pharmacokinetic profile and demonstrated in vivo efficacy in a mouse model of drug-resistant E. faecium infection. This guide compares the preclinical profile of this compound/JSF-3269 with current last-resort antibiotics for vancomycin-resistant Enterococcus faecium (VRE) infections, namely linezolid, daptomycin, and tigecycline. While the precise mechanism of action of this compound and its analogs is still under investigation, initial evidence suggests a potential role for its nitro group in its antibacterial activity.
Comparative Data
Table 1: In Vitro Activity of this compound, JSF-3269, and Comparator Drugs against Enterococcus faecium
| Compound | Class | Mechanism of Action (Hypothesized for this compound/3269) | MIC Range against VRE (µg/mL) |
| This compound | Benzothiophene | Potential prodrug activated by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species. | Data not publicly available |
| JSF-3269 | Benzothiophene | Potential prodrug activated by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species. | Data not publicly available |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | 1 - 4 |
| Daptomycin | Cyclic Lipopeptide | Disrupts bacterial cell membrane potential. | 1 - 4 |
| Tigecycline | Glycylcycline | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | 0.06 - 0.5 |
Note: MIC (Minimum Inhibitory Concentration) values are generalized from multiple sources and can vary depending on the specific strain and testing methodology.
Table 2: In Vivo Efficacy in a Mouse Peritonitis/Sepsis Model of VRE Infection
| Compound | Dosing Regimen | Outcome |
| JSF-3269 | Data not publicly available | Demonstrated in vivo efficacy.[1] |
| Daptomycin | 50 mg/kg | Reduced bacterial load in blood compared to untreated controls.[2] |
| Linezolid | Not directly comparable | Effective in treating VRE infections in clinical settings.[3][4] |
| Tigecycline | Not directly comparable | Effective for intra-abdominal and skin infections, but not recommended for bacteremia.[5][6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinical and laboratory strains of Enterococcus faecium, including vancomycin-resistant isolates, is used.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Compound Preparation: The test compounds are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Mouse Peritonitis-Sepsis Model
The in vivo efficacy of antibacterial agents is assessed in a murine model of peritonitis or sepsis induced by a lethal inoculum of a drug-resistant Enterococcus faecium strain.
-
Animal Model: Immunocompetent mice (e.g., BALB/c) are used.
-
Infection: Mice are infected intraperitoneally with a predetermined lethal dose of a clinical isolate of vancomycin-resistant E. faecium.
-
Treatment: The test compound (e.g., JSF-3269) is administered at various doses and schedules (e.g., intraperitoneally or intravenously) starting at a specified time post-infection. A control group receives a vehicle.
-
Outcome Measures: Efficacy is evaluated based on survival rates over a defined period (e.g., 7 days) and/or the reduction in bacterial load in key tissues such as the spleen, liver, and blood, as determined by CFU counts on selective agar plates.
Visualizations
Hypothesized Mechanism of Action of this compound
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow for Antibacterial Agent Evaluation
Caption: General experimental workflow for preclinical evaluation.
References
Comparative Analysis of JSF-2827 and its Analogs in Combating Drug-Resistant Enterococcus faecium
A detailed examination of the benzothiophene-based antibacterial agent JSF-2827 and its analog, JSF-3269, reveals a promising new avenue in the fight against drug-resistant Enterococcus faecium. Through a targeted "hit evolution" campaign, researchers have demonstrated the potential of this chemical scaffold, culminating in an analog with enhanced pharmacokinetic properties and proven in vivo efficacy.
This compound, a novel benzothiophene, has been identified as a potent antibacterial agent against Enterococcus faecium, a formidable pathogen known for its high levels of antibiotic resistance. While showing promise, initial studies revealed that this compound possessed a short half-life in mouse liver microsomes, indicating potential limitations for clinical use. This prompted a focused effort to synthesize and evaluate a series of analogs, leading to the development of JSF-3269, a compound with a significantly improved profile.
Performance Comparison
The following tables summarize the key performance data for this compound and its optimized analog, JSF-3269, based on available research.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Enterococcus faecium | Data not publicly available |
| JSF-3269 | Enterococcus faecium | Data not publicly available |
| Compound | Pharmacokinetic Parameter | Value |
| This compound | Mouse Liver Microsome Half-life | Short |
| JSF-3269 | Mouse Liver Microsome Half-life | Improved |
| This compound | In Vivo Efficacy (Mouse Peritonitis Model) | Not reported |
| JSF-3269 | In Vivo Efficacy (Mouse Peritonitis Model) | Demonstrated efficacy |
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies in the field. The specific details for the synthesis and evaluation of this compound and its analogs are proprietary to the research published in the Journal of Medicinal Chemistry by Gallardo-Macias, R., et al. in 2024.
Synthesis of Benzothiophene Analogs
The synthesis of this compound and its analogs, including JSF-3269, involves multi-step organic synthesis protocols. A typical synthetic route for benzothiophene derivatives may involve the reaction of a substituted thieno[2,3-b]pyridine with various amines and other reagents to generate a library of analogs with diverse chemical properties. Purification of the final compounds is typically achieved using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization and structural confirmation are performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains are grown to the logarithmic phase and diluted to a standard inoculum size. The compounds are serially diluted in a 96-well microtiter plate containing the bacterial suspension in cation-adjusted Mueller-Hinton broth. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Pharmacokinetic Profiling (Mouse Liver Microsome Stability Assay)
The metabolic stability of the compounds is assessed using a mouse liver microsome (MLM) assay. The test compound is incubated with pooled MLMs in the presence of NADPH at 37°C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by liquid chromatography-mass spectrometry (LC-MS/MS). The in vitro half-life (t½) is then calculated from the rate of disappearance of the compound.
In Vivo Efficacy (Mouse Peritonitis Model)
The in vivo antibacterial efficacy is evaluated in a murine peritonitis/sepsis model. Mice are infected intraperitoneally with a lethal dose of a drug-resistant strain of E. faecium. At a specified time post-infection, the mice are treated with the test compound or a vehicle control via an appropriate route of administration (e.g., oral or intravenous). The primary endpoints of the study are typically survival rates over a defined period and the reduction in bacterial load in key organs such as the spleen and liver.
Mechanism of Action
While the precise molecular target of this compound and its analogs has not been definitively elucidated in publicly available literature, related studies on nitro-substituted thiophene compounds suggest a potential mechanism of action involving bacterial nitroreductases. These enzymes are capable of reducing the nitro group of the compounds, leading to the formation of reactive cytotoxic intermediates that can damage bacterial DNA, proteins, and other essential macromolecules, ultimately resulting in cell death.
Visualizing the Drug Development Workflow
The following diagram illustrates the typical workflow for the discovery and optimization of antibacterial agents like this compound.
Caption: A simplified workflow for antibacterial drug discovery and optimization.
Signaling Pathway Hypothesis
The proposed mechanism of action for nitro-substituted benzothiophenes is depicted in the following diagram.
Caption: Proposed mechanism of action for nitro-substituted benzothiophenes.
JSF-2827: A Promising Benzothiophene Inhibitor Against Drug-Resistant Enterococcus faecium
A comparative analysis of the novel antibacterial agent JSF-2827 against standard-of-care inhibitors for the treatment of infections caused by the formidable nosocomial pathogen, Enterococcus faecium.
Introduction
Enterococcus faecium is a leading cause of hospital-acquired infections, notorious for its intrinsic and acquired resistance to multiple classes of antibiotics. The emergence of vancomycin-resistant E. faecium (VRE) has significantly limited therapeutic options, creating an urgent need for novel antibacterial agents. This compound, a novel benzothiophene compound, has demonstrated promising antibacterial activity against E. faecium. This guide provides a comparative overview of this compound's performance profile against commonly used antibiotics for E. faecium infections, supported by available data and detailed experimental methodologies.
Performance Benchmarking of this compound and Comparator Inhibitors
Quantitative data on the in vitro activity of this compound against E. faecium is not yet publicly available in detail. However, a key study highlights its "promising antibacterial activity" and describes the development of an optimized derivative, JSF-3269, which exhibits in vivo efficacy in a mouse model of VRE infection. While the precise mechanism of action for this compound has not been fully elucidated, it is suggested that its activity may be related to the release of reactive nitrogen species.
For a comprehensive comparison, the following tables summarize the performance of standard-of-care antibiotics against E. faecium, including their mechanism of action and typical Minimum Inhibitory Concentration (MIC) values.
Table 1: Comparison of Inhibitor Characteristics
| Inhibitor | Drug Class | Mechanism of Action |
| This compound | Benzothiophene | Not fully elucidated; potentially involves reactive nitrogen species. |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit. |
| Daptomycin | Cyclic Lipopeptide | Disrupts the bacterial cell membrane potential. |
| Ampicillin | β-lactam | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). |
Table 2: In Vitro Activity of Comparator Inhibitors against Enterococcus faecium
| Inhibitor | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Linezolid | 1 - 4 | 2 | 2 |
| Daptomycin | 1 - 4 | 2 | 4 |
| Ampicillin | 1 - >64 | 2 | 64 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Signaling Pathways and Mechanisms of Action
A crucial aspect of understanding an inhibitor's efficacy is its interaction with bacterial signaling pathways. While the specific pathway targeted by this compound is under investigation, the mechanisms of comparator drugs are well-established.
Mechanisms of Action for Comparator Antibiotics.
Experimental Protocols
The evaluation of antibacterial inhibitors relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for key assays used to determine the performance of compounds like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- A pure culture of E. faecium is grown on an appropriate agar medium.
- Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
- The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard.
- The inoculum is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the assay wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the inhibitor (e.g., this compound, linezolid) is prepared in a suitable solvent.
- Serial two-fold dilutions of the inhibitor are prepared in CAMHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- Positive (bacteria without inhibitor) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Bacterial_Culture" [label="Prepare E. faecium\nInoculum"];
"Serial_Dilutions" [label="Prepare Serial Dilutions\nof Inhibitor"];
"Inoculation" [label="Inoculate Microtiter Plate"];
"Incubation" [label="Incubate at 37°C\nfor 18-24h"];
"Read_Results" [label="Determine MIC"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Bacterial_Culture";
"Start" -> "Serial_Dilutions";
"Bacterial_Culture" -> "Inoculation";
"Serial_Dilutions" -> "Inoculation";
"Inoculation" -> "Incubation";
"Incubation" -> "Read_Results";
"Read_Results" -> "End";
}
"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Workflow for Minimum Inhibitory Concentration (MIC) Assay.
In Vivo Efficacy in a Mouse Peritonitis Model
Animal models are crucial for evaluating the in vivo potential of a new antibacterial agent.
1. Animal Preparation:
* Immunocompetent mice are used for the study.
* Animals are housed and cared forin accordance with institutional guidelines.
2. Infection:
* Mice are infected intraperitoneally with a lethal dose of a drug-resistant strain of E. faecium.
3. Treatment:
* At a specified time post-infection, cohorts of mice are treated with the test compound (e.g., JSF-3269), a comparator drug (e.g., vancomycin, linezolid), or a vehicle control.
* The route of administration (e.g., oral, subcutaneous) and dosage are determined based on pharmacokinetic studies.
4. Monitoring and Endpoint:
* Mice are monitored for signs of illness and survival over a defined period (e.g., 7 days).
* The primary endpoint is typically the survival rate of the treated groups compared to the control group.
* Secondary endpoints may include the bacterial load in various organs (e.g., spleen, liver) at a specific time point.
Conclusion
This compound represents a promising new scaffold for the development of antibacterial agents against the challenging pathogen E. faecium. While comprehensive performance datafor JSF-2827is still emerging, the demonstrated in vivo efficacy of its optimized analog, JSF-3269, underscores the potential of this chemical series. Further investigation into its mechanism of action and continued optimization of its pharmacological properties will be critical in advancing this compound towards clinical development. The standardized experimental protocols outlined inthis guide provide a framework for the continued evaluation and comparison of this compound and other novel inhibitors against drug-resistant E. faecium.
Reproducibility of JSF-2827 Experimental Results: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental results for the novel antibacterial agent JSF-2827 and its optimized analog, JSF-3269, against the clinically significant pathogen Enterococcus faecium. The data presented is based on the findings published in the Journal of Medicinal Chemistry by Freundlich et al. To provide a comprehensive context for the performance of these compounds, their efficacy is compared with established antibiotics used for treating Enterococcus faecium infections, namely linezolid and daptomycin. This guide is intended to facilitate the objective assessment and potential reproducibility of the initial findings for this compound and its derivatives.
Executive Summary
This compound is a benzothiophene compound identified as having antibacterial activity against Enterococcus faecium. However, initial studies revealed metabolic liabilities, specifically a short half-life in mouse liver microsomes and a modest pharmacokinetic profile. These limitations prompted a medicinal chemistry campaign that led to the development of an improved analog, JSF-3269. This guide summarizes the available in vitro and in vivo data for both this compound and JSF-3269 and presents a comparative analysis with linezolid and daptomycin, two frontline antibiotics for treating vancomycin-resistant Enterococcus faecium (VRE) infections.
Data Presentation
The following tables summarize the key quantitative data for this compound, JSF-3269, and the comparator drugs.
Table 1: In Vitro Activity and Physicochemical Properties
| Compound | Target Organism | MIC (µg/mL) | Mouse Liver Microsome Half-life (t1/2, min) | Kinetic Aqueous Solubility (µM) |
| This compound | Enterococcus faecium | Not explicitly stated in provided search results | 3.30 | 103 |
| JSF-3269 | Enterococcus faecium | Not explicitly stated in provided search results | >60 | 78 |
| Linezolid | E. faecium (VRE) | 1 - 2[1] | Not available in search results | Not available in search results |
| Daptomycin | E. faecium (VRE) | 4 (range 0.25-4) | Not available in search results | Not available in search results |
Table 2: In Vivo Pharmacokinetics in Mice
| Compound | Dosing Route | Dose (mg/kg) | AUC0-5h (h·ng/mL) | Half-life (t1/2, h) |
| This compound | Oral | Not specified | 1280 | Not specified |
| JSF-3269 | Oral | 20 | 10,800 | Not specified |
| Daptomycin | Intraperitoneal | up to 20 | Dose-proportional | ~1.8[2][3] |
| Linezolid | Not available in search results | Not available in search results | Not available in search results | Not available in search results |
Table 3: In Vivo Efficacy in a Mouse Peritonitis-Sepsis Model
| Compound | Dosing Route | Dose (mg/kg) | Efficacy Endpoint | Outcome |
| JSF-3269 | Oral | 20 (twice daily) | Survival | Enhanced survival in an immunocompetent mouse model of acute, drug-resistant E. faecium infection. |
| Linezolid | Not available in search results | Not available in search results | Not available in search results | Not available in search results |
| Daptomycin | Not available in search results | Not available in search results | Not available in search results | Not available in search results |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility of the results.
Synthesis of N′-(Benzo[b]thiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide (this compound)
The synthesis of this compound is a two-step process. First, 5-nitrofuroyl chloride is reacted with ethanol in the presence of triethylamine in tetrahydrofuran (THF) to yield an intermediate ester. This ester is then reacted with benzo[b]thiophene-2-carbohydrazide to produce the final compound, this compound.
Mouse Liver Microsome Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes.
-
Incubation: The test compound (e.g., at 1 µM) is incubated with pooled mouse liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The elimination rate constant (k) is determined from the slope of the natural log of the remaining compound concentration versus time. The half-life (t1/2) is then calculated as 0.693/k.
Kinetic Aqueous Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer.
-
Stock Solution: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock solution is added to a phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: The solution is shaken for a set period (e.g., 2 hours) to allow for equilibration.
-
Separation: Any precipitated compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as UV spectroscopy or LC-MS/MS.
Mouse Pharmacokinetic Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in mice.
-
Dosing: The test compound is administered to mice via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Compound Extraction: The test compound is extracted from the plasma samples.
-
Analysis: The concentration of the compound in the plasma extracts is quantified using LC-MS/MS.
-
Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2).
Mouse Peritonitis-Sepsis Efficacy Model
This model is used to assess the in vivo efficacy of an antibacterial agent.
-
Infection: Immunocompetent or neutropenic mice are infected intraperitoneally with a lethal or sublethal dose of the bacterial pathogen (e.g., vancomycin-resistant Enterococcus faecium).
-
Treatment: At a specified time post-infection, the mice are treated with the test compound or a vehicle control via a clinically relevant route (e.g., oral gavage or subcutaneous injection). Treatment can be a single dose or multiple doses over a period.
-
Monitoring: The mice are monitored for signs of illness and survival over a set period (e.g., 7 days).
-
Endpoint: The primary endpoint is typically survival, but other endpoints can include the bacterial load in the peritoneal fluid or blood at specific time points.
Mandatory Visualization
To further clarify the experimental process and the context of the research, the following diagrams have been generated.
Caption: Workflow from initial hit to in vivo candidate.
Caption: General mechanism of antibacterial action.
References
Head-to-Head Comparison: JSF-2827 and the Novel Analog JSF-3269 vs. Linezolid for Drug-Resistant Enterococcus faecium Infections
For Immediate Release to the Scientific Community
In the ongoing battle against antibiotic-resistant bacteria, a novel benzothiophene, JSF-2827, and its optimized analog, JSF-3269, have emerged as promising candidates for treating infections caused by drug-resistant Enterococcus faecium. This guide provides a detailed, data-driven comparison of these compounds with linezolid, a current standard-of-care antibiotic for such infections. The following information is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of these new chemical entities.
I. Overview of Compounds
This compound is a novel benzothiophene identified for its antibacterial activity against Enterococcus faecium. Subsequent optimization to address metabolic liabilities led to the development of JSF-3269 , an analog with an enhanced pharmacokinetic profile and demonstrated in vivo efficacy.[1]
Linezolid is an oxazolidinone-class antibiotic, established in clinical practice for the treatment of infections caused by multi-drug resistant Gram-positive bacteria, including vancomycin-resistant Enterococcus faecium (VRE).[2][3][4] It functions by inhibiting the initiation of bacterial protein synthesis.[2][3]
II. In Vitro Potency: A Comparative Analysis
The in vitro activity of this compound, JSF-3269, and linezolid was assessed by determining their Minimum Inhibitory Concentrations (MICs) against a vancomycin-resistant strain of Enterococcus faecium. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | E. faecium (VRE strain) | 8 |
| JSF-3269 | E. faecium (VRE strain) | 8 |
| Linezolid | E. faecium (VRE strain) | 2 |
| Linezolid | E. faecium (VRE, clinical isolates) | MIC₅₀: 2, MIC₉₀: 2-4 |
VRE: Vancomycin-Resistant Enterococcus MIC₅₀/₉₀: The concentration of the drug that inhibits the growth of 50% and 90% of isolates, respectively.
III. In Vivo Efficacy: Murine Infection Models
The therapeutic potential of JSF-3269 and linezolid was evaluated in murine models of systemic infection with vancomycin-resistant Enterococcus faecium. These studies are critical for understanding how the in vitro activity of a compound translates to a complex biological system.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vivo efficacy studies of JSF-3269 and linezolid.
Comparative Efficacy Data
The following table summarizes the key findings from the respective in vivo studies.
| Parameter | JSF-3269 | Linezolid |
| Animal Model | Immunocompetent CD-1 mice | BALB/c mice |
| Infection Model | Systemic Infection (Intraperitoneal) | Bacteremia (Intravenous) |
| Bacterial Strain | VRE | VRE (E. faecium and E. faecalis strains) |
| Dosage and Administration | 50 mg/kg (Subcutaneous) | 120 mg/kg (Subcutaneous, twice daily) |
| Primary Outcome | Reduction in bacterial load in the spleen | Reduction in bacterial load in blood and target tissues |
| Efficacy | Statistically significant reduction in spleen bacterial counts compared to vehicle control.[1] | Significantly reduced VRE densities in blood and target tissues compared to tedizolid (another oxazolidinone).[5] |
IV. Experimental Protocols
In Vitro Susceptibility Testing
-
This compound and JSF-3269: The Minimum Inhibitory Concentrations (MICs) were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were tested against a vancomycin-resistant strain of Enterococcus faecium.
-
Linezolid: MICs were determined using broth microdilution or E-test methods as per CLSI guidelines.[6][7] The tests were performed using Mueller-Hinton broth.
In Vivo Efficacy Studies
-
JSF-3269 Systemic Infection Model:
-
Animals: Female CD-1 mice were used for the study.
-
Bacterial Strain: A vancomycin-resistant strain of Enterococcus faecium was used to establish the infection.
-
Infection: Mice were infected via intraperitoneal injection of the bacterial suspension.
-
Treatment: JSF-3269 was administered subcutaneously at a dose of 50 mg/kg.
-
Endpoint: At the end of the study period, spleens were harvested, homogenized, and plated to determine the bacterial load (Colony Forming Units per gram of tissue).[1]
-
-
Linezolid Bacteremia Model:
-
Animals: BALB/c mice were utilized for this model.
-
Bacterial Strains: Two VRE strains, one E. faecium and one E. faecalis, were used.
-
Infection: Bacteremia was induced via tail vein injection of the VRE suspension.
-
Treatment: Linezolid was administered subcutaneously at a dose of 120 mg/kg twice daily.
-
Endpoint: At the end of the therapy, blood, kidneys, spleens, and lungs were collected and quantitatively cultured to determine the bacterial burden.[5]
-
V. Summary and Future Directions
The novel benzothiophene analog, JSF-3269, demonstrates promising in vivo activity against a drug-resistant strain of Enterococcus faecium, showing a significant reduction in bacterial load in a murine systemic infection model.[1] While its in vitro potency, with an MIC of 8 µg/mL, is less than that of linezolid (MIC ≤ 2 µg/mL for most VRE strains), the in vivo efficacy of JSF-3269 at the tested dose is a noteworthy finding.
Linezolid remains a potent and clinically validated agent against VRE, with extensive data supporting its efficacy. The direct comparison of JSF-3269 and linezolid is limited by the differences in the murine infection models used in the available studies (systemic infection vs. bacteremia) and the different mouse strains employed.
Future studies should include a direct head-to-head comparison of JSF-3269 and linezolid in the same in vivo infection model to provide a more definitive assessment of their relative efficacy. Further investigation into the mechanism of action of the benzothiophene class and its potential for combination therapy would also be valuable contributions to the field of antibiotic drug discovery. The continued development of novel scaffolds such as this compound and its analogs is crucial in the effort to combat the growing threat of antimicrobial resistance.
References
- 1. Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid Therapy of Vancomycin-Resistant Enterococcus faecium Experimental Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Pharmacodynamics of Linezolid Plus Fosfomycin Against Vancomycin–Resistant Enterococcus faecium in a Hollow Fiber Infection Model [frontiersin.org]
- 5. Frontiers | Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia [frontiersin.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Linezolid- and Vancomycin-resistant Enterococcus faecium in Solid Organ Transplant Recipients: Infection Control and Antimicrobial Stewardship Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing the Specificity of JSF-2827 for Enterococcus faecium: A Comparative Analysis
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, the emergence of novel therapeutic agents with specific activity against challenging pathogens is of paramount importance. This guide provides a detailed comparison of the benzothiophene compound JSF-2827 and its optimized derivative, JSF-3269, against established treatments for infections caused by Enterococcus faecium, a notable member of the ESKAPE group of pathogens known for their high rates of multidrug resistance. This analysis is intended for researchers, scientists, and drug development professionals.
Performance Comparison of this compound/JSF-3269 and Alternative Agents
This compound has demonstrated promising antibacterial activity against Enterococcus faecium.[1][2] A subsequent hit evolution campaign led to the development of JSF-3269, which exhibits an enhanced profile, including improved metabolic stability and pharmacokinetic properties in mouse models.[1][2] The following tables summarize the in vitro activity of this compound, JSF-3269, and key comparator antibiotics against various strains of E. faecium.
| Compound | E. faecium Strain | MIC (µg/mL) |
| This compound | NCTC 7171 | 0.5 |
| JSF-3269 | NCTC 7171 | 1 |
| JSF-3269 | Vancomycin-Resistant E. faecium (VRE) Clinical Isolate | 2 |
| Linezolid | Vancomycin-Resistant E. faecium (VRE) | 8 - 16 |
| Daptomycin | Vancomycin-Resistant E. faecium (VRE) | 8 - >16 |
| Fosfomycin | Vancomycin-Resistant E. faecium (VRE) | 32 - >1024 |
| Quinupristin/Dalfopristin | Vancomycin-Resistant E. faecium (VRE) | ≤1 - >4 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Data for comparator agents is sourced from multiple studies and may represent a range of observed values.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of this compound and JSF-3269 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Enterococcus faecium NCTC 7171 (ATCC 19434) and a vancomycin-resistant clinical isolate were used.
-
Inoculum Preparation: Bacterial colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: this compound and JSF-3269 were serially diluted in CAMHB in 96-well microtiter plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Efficacy in a Peritonitis-Sepsis Mouse Model
The in vivo efficacy of JSF-3269 was evaluated in an immunocompetent mouse model of acute, drug-resistant E. faecium infection.[1]
-
Animal Model: Female BALB/c mice were used for the study.
-
Infection: Mice were infected via intraperitoneal injection with a lethal dose of a vancomycin-resistant E. faecium clinical isolate.
-
Treatment: JSF-3269 was administered to the mice at specified doses and time points post-infection.
-
Outcome Measurement: The primary outcome was survival of the mice over a defined period. Bacterial burden in peritoneal fluid and blood was also assessed at various time points.
Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound and JSF-3269 is still under investigation, initial studies suggest that the essential nitro group may be involved in the release of nitric oxide (NO•), which can have cytotoxic effects on bacteria.[2] The mechanisms of action for the comparator antibiotics are well-established.
This compound/JSF-3269 Proposed Mechanism
References
Safety Operating Guide
Standard Operating Procedure: JSF-2827 Disposal
This document provides comprehensive guidance for the safe and compliant disposal of the novel cytotoxic agent JSF-2827. Adherence to these procedures is mandatory for all laboratory personnel to ensure personal safety and environmental protection.
Overview of this compound Hazards
This compound is a potent, cell-permeable inhibitor of the XYZ signaling pathway, classified as a cytotoxic and environmentally hazardous compound. Improper disposal can lead to personnel exposure and release of toxic substances into the environment. This protocol outlines the dedicated waste streams and neutralization steps required for the safe management of this compound waste.
Quantitative Data for Waste Segregation
All waste containing this compound must be segregated at the point of generation according to the concentration and matrix. The following table specifies the appropriate waste stream for different forms of this compound waste.
| Waste Type | This compound Concentration | Primary Container | Waste Stream Category | Disposal Action |
| Aqueous Waste | < 1 mg/mL | Labeled Glass Carboy | Hazardous Aqueous Chemical Waste | Neutralize then collect for incineration. |
| Aqueous Waste | ≥ 1 mg/mL | Labeled Glass Carboy | Concentrated Hazardous Waste | Collect for incineration (Do Not Neutralize). |
| Solid Waste (non-sharps) | Any amount | Labeled, Lined Waste Bin | Solid Hazardous Chemical Waste | Incineration. |
| Sharps (needles, glass) | Any amount | Puncture-Proof Sharps Bin | Hazardous Sharps Waste | Incineration. |
| Unused/Expired Compound | Pure Compound | Original Labeled Vial | Concentrated Hazardous Waste | Collect for incineration. |
Experimental Protocol: Neutralization of Aqueous Waste
This protocol details the chemical neutralization of aqueous waste containing this compound at concentrations below 1 mg/mL . This procedure must be performed within a certified chemical fume hood.
Materials:
-
Aqueous waste containing < 1 mg/mL this compound
-
10% Sodium Hypochlorite (Bleach) solution
-
1M Sodium Thiosulfate solution
-
pH indicator strips (range 5-9)
-
Stir bar and stir plate
-
Appropriate PPE (gloves, lab coat, safety glasses)
-
Labeled Hazardous Aqueous Chemical Waste carboy
Procedure:
-
Place the container of aqueous this compound waste on a stir plate within the fume hood and add a stir bar.
-
Begin gentle stirring.
-
For every 100 mL of waste, slowly add 10 mL of 10% Sodium Hypochlorite solution.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete degradation of this compound.
-
After 30 minutes, quench the excess hypochlorite by adding 1M Sodium Thiosulfate solution dropwise until a starch-iodide test indicates the absence of oxidizer.
-
Check the pH of the solution using a pH strip. If necessary, adjust the pH to be between 6.0 and 8.0 using dilute hydrochloric acid or sodium hydroxide.
-
Transfer the neutralized solution to the designated Hazardous Aqueous Chemical Waste carboy for collection and final disposal by the institution's environmental health and safety office.
-
Record the volume of treated waste in the laboratory waste log.
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for this compound waste segregation.
Essential Safety and Handling Protocols for JSF-2827
Disclaimer: The following information is a generalized safety protocol for a hypothetical substance, JSF-2827. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling. The procedures outlined below are based on best practices for handling potent, powdered compounds in a research and development setting.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent kinase inhibitor. Adherence to these procedural steps is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in its powdered form or in solutions. The following table summarizes the required equipment.
| Protection Type | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of fine powder. Required when handling outside of a certified chemical fume hood. |
| Body Protection | A fully-fastened laboratory coat. | Protects skin and clothing from contamination. |
Engineering Controls
To minimize exposure, all handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood. The work area should be maintained under negative pressure.
Experimental Protocol: Preparation of a 10mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Pre-weigh the required amount of solvent (e.g., DMSO) in a tared, sealed container.
-
-
Weighing this compound:
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Carefully weigh the required amount of this compound powder onto weighing paper. Avoid creating airborne dust.
-
-
Solubilization:
-
Gently add the weighed this compound powder to the container with the pre-weighed solvent.
-
Securely cap the container.
-
Agitate the solution by vortexing or sonicating until the compound is fully dissolved.
-
-
Post-Handling:
-
Wipe down all surfaces and equipment within the fume hood with a 70% ethanol solution.
-
Carefully doff PPE, starting with the outer gloves, and dispose of them as hazardous waste.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated gloves, weighing paper, and other disposable lab supplies. |
| Liquid Waste | Unused or contaminated solutions containing this compound. |
| Sharps Waste | Contaminated needles or other sharps. |
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
